Methyl 3-(3-bromophenyl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHVPBMUQLOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609957 | |
| Record name | Methyl 3-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151583-29-8 | |
| Record name | Methyl 3-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-bromophenyl)propanoate is a halogenated aromatic carboxylic acid ester. Its structural motif, featuring a substituted phenyl ring and a propanoate chain, makes it a valuable building block in organic synthesis. This is particularly true in the development of novel pharmaceutical agents and other fine chemicals. A comprehensive understanding of its chemical properties, synthesis, and characterization is paramount for its effective utilization in research and development. This guide provides a detailed overview of the core chemical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 151583-29-8 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.382 g/mL at 25 °C | |
| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [2][3] |
| Refractive Index | n20/D 1.540 | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Information not readily available, but expected to be soluble in common organic solvents like methanol, ethanol, diethyl ether, and dichloromethane. | |
| InChI | InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | [1] |
| SMILES | COC(=O)CCC1=CC(=CC=C1)Br | [1] |
Experimental Protocols
The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.
Synthesis: Fischer Esterification
Objective: To synthesize this compound from 3-(3-bromophenyl)propanoic acid and methanol.
Materials:
-
3-(3-bromophenyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-bromophenyl)propanoic acid (1.0 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane.
-
Carefully transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm). The two methylene groups will likely appear as triplets, and the methyl ester protons will be a singlet at around 3.7 ppm.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear downfield (around 170-175 ppm). The aromatic carbons will have signals in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the propanoate chain and the methyl ester will appear in the upfield region.
2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A strong C=O (carbonyl) stretching vibration for the ester at approximately 1735-1750 cm⁻¹.
-
C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the aliphatic chain just below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
3. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) will be observed. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Workflow and Logic Diagrams
The synthesis and characterization of this compound follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.
Caption: Synthesis and characterization workflow for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. The detailed experimental protocol for its synthesis via Fischer esterification, along with the expected analytical data, serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. Adherence to the outlined procedures and safety precautions will facilitate the successful and safe handling and application of this versatile chemical intermediate.
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-(3-bromophenyl)propanoate (CAS No: 151583-29-8). Intended for professionals in research and drug development, this document consolidates essential data, outlines standard experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization. All quantitative data are presented in a clear, tabular format to facilitate easy reference and comparison.
Introduction
This compound is an organic building block, specifically a bromo ester, that holds potential significance in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a brominated phenyl ring and a methyl ester functional group, provides two reactive sites for further chemical modification. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic routes, and for the characterization of its derivatives. This whitepaper serves as a detailed reference for these properties.
Core Physical and Chemical Properties
The physical characteristics of a compound are critical for its application in experimental and industrial settings. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 151583-29-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3][4] |
| Molecular Weight | 243.10 g/mol | [2][3][4] |
| Physical Form | Liquid | |
| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [1][5] |
| Density | 1.382 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.540 | [5] |
| Flash Point | >110 °C | [1][5] |
| LogP (Octanol-Water Partition Coefficient) | 3.03 | [1] |
| Polar Surface Area (PSA) | 26.30 Ų | [1][6] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and physical property determination of this specific molecule are not widely published. Therefore, this section outlines standard, representative methodologies that are scientifically accepted for these tasks.
Synthesis via Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(3-bromophenyl)propanoic acid.
Materials:
-
3-(3-bromophenyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
A mixture of 3-(3-bromophenyl)propanoic acid, an excess of methanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is heated under reflux.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is then diluted with an organic solvent like diethyl ether and carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification is typically achieved via vacuum distillation to obtain the final product as a clear liquid.
Determination of Physical Properties
Boiling Point: The boiling point is determined using distillation under reduced pressure (vacuum distillation). A small sample of the purified liquid is placed in a distillation flask with a stir bar. The system is evacuated to a specific pressure (e.g., 10 mmHg), and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.
Density: The density of the liquid is measured at a specified temperature (e.g., 25 °C) using a pycnometer or a digital density meter. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume (the known volume of the pycnometer).
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature of 20 °C (n20/D).[5] A few drops of the liquid are placed on the prism of the refractometer, and the instrument provides a direct reading of the refractive index.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
References
An In-depth Technical Guide to Methyl 3-(3-bromophenyl)propanoate (CAS: 151583-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-bromophenyl)propanoate is a substituted aromatic carboxylic acid ester. Its chemical structure, featuring a bromine atom on the phenyl ring and a methyl ester functional group, makes it a versatile intermediate in organic synthesis. This compound is of particular interest to researchers in medicinal chemistry and drug development, where it serves as a valuable building block for the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ester group can be readily modified or hydrolyzed. This guide provides a comprehensive overview of the technical data, synthetic methodologies, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 151583-29-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.382 g/mL at 25 °C | |
| Boiling Point | 287.3 ± 15.0 °C (Predicted) | [1] |
| Refractive Index (n20/D) | 1.540 | |
| Flash Point | >110 °C | [1] |
Table 2: Chemical and Computational Data
| Property | Value | Reference(s) |
| Purity | ≥97% | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.7 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.
General Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward two-step process starting from a suitable brominated precursor, followed by esterification.
Detailed Experimental Protocol: Fischer Esterification
The following protocol is a general method for the synthesis of this compound via Fischer esterification.[1]
Materials:
-
3-(3-Bromophenyl)propanoic acid (1 equivalent)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-bromophenyl)propanoic acid in methanol.
-
Stir the mixture to ensure the formation of a homogeneous solution.
-
Slowly add the concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess methanol.
-
Dilute the resulting oily product with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the target product, this compound.
Applications in Research and Development
This compound is a valuable building block in the synthesis of pharmaceutical intermediates and other bioactive molecules. The presence of the bromo-substituent on the aromatic ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility as a precursor for pharmacologically active compounds is implied by its commercial availability and classification as a pharmaceutical intermediate.
The general workflow for utilizing this compound in drug discovery involves its chemical modification to generate a library of derivatives, which are then subjected to biological screening.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Identification
| Hazard Statement Code | Description | Reference(s) |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
This compound, CAS number 151583-29-8, is a key chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its synthetic accessibility, make it a valuable tool for researchers and drug development professionals. The presence of both a reactive bromine atom and a modifiable ester functional group allows for the construction of a diverse range of complex molecules, paving the way for the discovery of new therapeutic agents. As with all chemical reagents, proper handling and safety precautions are essential when working with this compound. Further research into the biological activities of derivatives synthesized from this versatile building block is warranted.
References
An In-depth Technical Guide to Methyl 3-(3-bromophenyl)propanoate
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 3-(3-bromophenyl)propanoate, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Formula
This compound is an aromatic ester. The structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and a methyl propanoate group.
Molecular Formula: C₁₀H₁₁BrO₂[1][2]
Structure:
Caption: Chemical structure of this compound.
Canonical SMILES: COC(=O)CCC1=CC(=CC=C1)Br[2][3]
InChI: InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 151583-29-8 | [1][2][4] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.382 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.540 | |
| LogP | 2.5547 | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2][3] |
Synthesis
This compound is typically synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.
Synthesis Workflow
The logical workflow for the synthesis is outlined below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Fischer-Speier Esterification
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar esters.[5]
Materials:
-
3-(3-bromophenyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process (e.g., 3 times) to maximize recovery.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (4H): Multiplets in the range of δ 7.1-7.5 ppm. The splitting pattern will be complex due to meta-coupling.
-
Methyl Ester Protons (3H): A singlet around δ 3.7 ppm.
-
Methylene Protons (α to ester, 2H): A triplet around δ 2.6 ppm.
-
Methylene Protons (β to ester, 2H): A triplet around δ 2.9 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: δ ~173 ppm.
-
Aromatic Carbons: Signals in the range of δ 122-142 ppm. The carbon attached to the bromine will be at the lower end of this range.
-
Methyl Ester Carbon: δ ~51 ppm.
-
Methylene Carbons: δ ~30-35 ppm.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. While derivatives of bromophenols have been investigated for antioxidant and anticancer activities, specific biological data for this compound is not widely reported.
References
Unveiling the Molecular Weight of Methyl 3-(3-bromophenyl)propanoate: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This guide provides a detailed breakdown of the molecular weight of Methyl 3-(3-bromophenyl)propanoate, a compound of interest in various research domains.
Molecular Composition and Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₀H₁₁BrO₂. To calculate its molecular weight, the number of atoms of each element is multiplied by the element's standard atomic weight.
The calculation is as follows:
(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Oxygen atoms × Atomic weight of Oxygen)
(10 × 12.011 amu) + (11 × 1.008 amu) + (1 × 79.904 amu) + (2 × 15.999 amu) = 243.10 g/mol
The following table provides a comprehensive summary of the atomic contributions to the total molecular weight of this compound.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 10 | 12.011[1][2] | 120.11 |
| Hydrogen | H | 11 | 1.008[3][4] | 11.088 |
| Bromine | Br | 1 | 79.904[5][6] | 79.904 |
| Oxygen | O | 2 | 15.999[7][8] | 31.998 |
| Total | 243.10 |
Therefore, the molecular weight of this compound is 243.10 g/mol .
Logical Workflow for Molecular Weight Determination
The process of determining the molecular weight of a chemical compound follows a straightforward logical path, as illustrated in the diagram below. This workflow is fundamental in chemical and pharmaceutical sciences for the accurate characterization of substances.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. Bromine - Wikipedia [en.wikipedia.org]
- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. princeton.edu [princeton.edu]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties of Methyl 3-(3-bromophenyl)propanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical properties and provides a general experimental protocol for its determination.
Introduction
This compound is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, formulation, and purification processes. This guide summarizes the known physicochemical properties and provides a framework for determining its solubility in various solvents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.382 g/mL at 25 °C | |
| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [4] |
| Flash Point | 127.5 ± 20.4 °C | [4] |
| Refractive Index | n20/D 1.540 | |
| LogP (Octanol-Water Partition Coefficient) | 2.55 - 3.03 | [4][5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3][5] |
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the structure of this compound, which contains both a polar ester group and a larger, nonpolar bromophenylpropyl group, the following solubility profile can be anticipated:
-
Polar Solvents:
-
Water: Expected to have very low to negligible solubility. The large nonpolar aromatic ring and alkyl chain outweigh the polarity of the ester group. One source explicitly states "Water solubility: N/A"[4].
-
Alcohols (e.g., Methanol, Ethanol): Expected to be soluble. The alkyl portion of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the ester group.
-
-
Nonpolar Solvents:
-
Hydrocarbons (e.g., Hexane, Toluene): Expected to be soluble due to the significant nonpolar character of the bromophenylpropyl moiety.
-
-
Polar Aprotic Solvents:
-
DMSO, DMF, Acetone: Expected to be soluble. These solvents are capable of dissolving a wide range of organic compounds. For instance, DMSO is known to be a strong organic solvent for a wide array of organic materials[6].
-
The LogP value, which is a measure of a compound's lipophilicity, is in the range of 2.55 to 3.03[4][5]. A positive LogP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones, supporting the prediction of poor water solubility and good solubility in nonpolar organic solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the quantitative solubility of a compound such as this compound. This method is based on the shake-flask method, a common technique for solubility measurement.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, hexane, toluene, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid (or liquid) is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any suspended particles. This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Data Reporting:
-
Calculate the solubility from the determined concentration and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Visualizations
Diagram 1: General Workflow for Experimental Solubility Determination
Caption: A general workflow for the experimental determination of solubility.
This guide serves as a foundational resource for researchers and professionals working with this compound. While direct quantitative solubility data is currently lacking in the public domain, the provided information on its physicochemical properties and a robust experimental protocol will aid in its effective handling and application.
References
A Comprehensive Technical Review of Substituted Phenylpropanoates: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylpropanoates represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review on the synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action of these compounds. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions and research methodologies.
Synthesis of Substituted Phenylpropanoates
The synthetic routes to substituted phenylpropanoates are diverse, allowing for the introduction of a wide array of functional groups on the phenyl ring and the propanoate backbone. These modifications are crucial for modulating the pharmacological properties of the molecules.
A general and widely employed method for the synthesis of 2-phenylpropionic acid derivatives involves a multi-step sequence starting from a substituted acetophenone.[1] This process typically includes a reduction of the ketone, followed by conversion to a nitrile, and subsequent hydrolysis to the carboxylic acid.[1] A bromination step can be introduced to create a reactive handle for further derivatization.[1]
Detailed Experimental Protocol: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid [1]
-
Synthesis of 1-(4-methylphenyl)ethanol: 4-Methyl acetophenone (0.05 mol) is dissolved in methanol (100 mL), and sodium borohydride (NaBH₄, 0.05 mol) is added in portions. After reaction completion, methanol is evaporated, and the resulting precipitate is washed with water. The product is then extracted with dichloromethane, dried over anhydrous sodium sulfate, and recrystallized from ethanol.[1]
-
Synthesis of 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate: The previously obtained alcohol is treated with a suitable sulfonyl chloride to introduce a good leaving group.
-
Synthesis of 2-(4-methylphenyl)propionitrile: The tosylate (0.02 mol) is dissolved in dimethyl sulfoxide (20 mL), and sodium cyanide (NaCN, 0.02 mol) is added. The solution is refluxed at 90 °C for 18 hours. The reaction mixture is then poured into ice water and extracted with diethyl ether.[1]
-
Synthesis of 2-(4-methylphenyl)propionic acid: The nitrile (0.015 mol) is dissolved in 5 N hydrochloric acid (40 mL) and refluxed for 1 hour. The product is extracted with ethyl acetate, dried, and recrystallized from ethanol.[1]
-
Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid: 2-(4-Methylphenyl)propionic acid (0.01 mol) is dissolved in ethyl acetate (50 mL) with a catalytic amount of hydrobromic acid. Bromine (0.012 mol) in ethyl acetate is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours, and the solvent is evaporated. The product is then washed with water, dried, and recrystallized.[1]
Another notable synthetic approach is the preparation of GPR40 receptor agonists, which often involves the convergent synthesis of key fragments followed by a coupling reaction. For instance, the synthesis of AMG 837, a GPR40 agonist, involves the coupling of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl.[2]
Biological Activities and Therapeutic Targets
Substituted phenylpropanoates exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities.[3][4][5] These effects are mediated through interactions with various biological targets, such as enzymes and nuclear receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Substituted phenylpropanoic acid derivatives have been extensively investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[6][7][8] PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[9][10][11]
PPARα activation is associated with increased fatty acid oxidation and a reduction in plasma triglycerides, making PPARα agonists valuable for the treatment of dyslipidemia.[6][7] The structure-activity relationship studies indicate that the nature and stereochemistry of the substituent at the α-position of the propanoic acid, the linker between the phenyl rings, and the substituents on the distal hydrophobic tail are all critical for potency and selectivity.[6]
PPARγ agonists, on the other hand, are primarily involved in adipogenesis and improving insulin sensitivity, and are used in the treatment of type 2 diabetes.[8]
PPAR Signaling Pathway
Upon activation by a ligand, such as a substituted phenylpropanoate, PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[10][12]
PPAR Signaling Pathway Activation.
G Protein-Coupled Receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is another important target for substituted phenylpropanoates, particularly in the context of type 2 diabetes. GPR40 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids.[13] GPR40 agonists enhance glucose-stimulated insulin secretion from pancreatic β-cells.[14]
GPR40 Signaling and GLP-1 Secretion
Activation of GPR40 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release and has other beneficial effects on glucose homeostasis.[15] The signaling cascade involves Gq and/or Gs protein coupling, leading to an increase in intracellular calcium and/or cAMP levels.[15]
GPR40-mediated GLP-1 Secretion.
Enzyme Inhibition
Certain substituted phenylpropanoates act as inhibitors of various enzymes. For example, derivatives of 2-phenylpropionic acid have been shown to be dual inhibitors of cyclooxygenase (COX) enzymes and also possess antibacterial activity.[1][2] The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50).
Quantitative Data
The biological activity of substituted phenylpropanoates is typically quantified using metrics such as EC50 (half-maximal effective concentration) for agonists and IC50 for inhibitors. A lower value indicates higher potency.
Table 1: EC50 Values of Phenylpropanoate Derivatives as PPAR Agonists
| Compound | Target | EC50 (µM) | Reference |
| GW9820 | PPARα | 0.37 | [16] |
| GW9820 | PPARγ | 0.288 | [16] |
| PPARγ agonist 8 | PPARγ | 0.2 | [16] |
| Clofibrate | Murine PPARα | 50 | [16] |
| Clofibrate | Human PPARα | 55 | [16] |
| GW2331 | Human PPARα | 0.05 | [17] |
| GW2331 | Mouse PPARα | 0.01 | [17] |
| GW2331 | Xenopus PPARα | 0.06 | [17] |
Table 2: IC50 Values of Phenylpropanoate Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Flufenamic acid | Ovine PGHS-1 | 9.96 | [18] |
| Clonixin | Ovine PGHS-1 | ~14.2 | [18] |
| Mefenamic acid | Ovine PGHS-1 | ~19.9 | [18] |
| Niflumic acid | Ovine PGHS-1 | ~33.2 | [18] |
Experimental Protocols
Cell-Based Assay for PPARα Activation
A common method to assess the activity of potential PPARα agonists is a cell-based transactivation assay.[19]
Protocol Overview:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a chimeric human PPARα-Gal4 receptor expression plasmid and a reporter plasmid containing Gal4 upstream activating sequences driving a luciferase reporter gene.[19]
-
Compound Treatment: Transfected cells are plated in 96-well plates and treated with various concentrations of the test compounds (substituted phenylpropanoates) or a known PPARα agonist (e.g., fenofibric acid) as a positive control.[19]
-
Luciferase Assay: After a 24-hour incubation period, the luciferase activity is measured using a luminometer. The fold activation is calculated relative to the vehicle control (e.g., DMSO).[19]
-
Data Analysis: EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cell-Based Assay
Workflow for a cell-based PPARα activation assay.
Conclusion
Substituted phenylpropanoates continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability allows for fine-tuning of their pharmacological profiles to achieve desired potency and selectivity. The detailed understanding of their interactions with key biological targets, such as PPARs and GPR40, provides a solid foundation for rational drug design. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. cusabio.com [cusabio.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. | Semantic Scholar [semanticscholar.org]
- 15. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Advent and Application of Brominated Aromatic Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated aromatic esters represent a cornerstone class of molecules in organic synthesis and medicinal chemistry. Characterized by a bromine atom directly attached to an aromatic ring that also bears an ester functional group, these compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide delves into the historical discovery, key synthetic methodologies, physicochemical properties, and the significant role of these esters in drug development, with a focus on their interaction with critical biological signaling pathways.
Discovery and Historical Background
While the use of bromine in medicine dates back to the 19th century for its sedative properties, the specific synthesis of brominated aromatic esters is intrinsically linked to the development of aromatic chemistry. The foundational work can be traced back to the discoveries of German chemist Johann Peter Griess in the 1850s.[1][2][3] Griess's development of the diazotization of aryl amines was a pivotal moment in organic chemistry.[1][2][3] This reaction allowed for the conversion of an amino group on an aromatic ring into a diazonium salt, which could then be readily substituted.
This breakthrough provided a reliable pathway to synthesize a variety of substituted aromatic compounds, including bromobenzoic acids. The subsequent esterification of these acids, a reaction well-established in the same period, would have led to the first brominated aromatic esters. For instance, the conversion of an aminobenzoic acid to a bromobenzoic acid via a diazonium salt intermediate, followed by Fischer esterification, represents a classic and early route to these molecules.
Physicochemical Properties of a Representative Compound: Methyl 4-bromobenzoate
Methyl 4-bromobenzoate (p-bromobenzoic acid methyl ester) serves as an archetypal example of a simple brominated aromatic ester. Its properties are summarized in the table below. Ester molecules are polar but cannot engage in intermolecular hydrogen bonding with each other, leading to boiling points that are lower than their corresponding carboxylic acids.[4][5] However, their ability to act as hydrogen bond acceptors allows for some solubility in water.[4][5]
| Property | Value | Reference |
| CAS Number | 619-42-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 215.04 g/mol | --INVALID-LINK-- |
| Melting Point | 77-81 °C | --INVALID-LINK-- |
| Boiling Point | 252.9±13.0 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Solubility | Soluble in chloroform and methanol | --INVALID-LINK-- |
Experimental Protocols
The synthesis of brominated aromatic esters can be approached via two primary routes: esterification of a pre-brominated carboxylic acid or bromination of an existing aromatic ester.
Protocol 1: Fischer Esterification of 4-Bromobenzoic Acid
This method involves the acid-catalyzed reaction of 4-bromobenzoic acid with an alcohol, typically methanol, to yield the corresponding ester.
Materials:
-
4-Bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromobenzoate.
-
Purification: Purify the crude product by recrystallization, typically from an ethyl acetate/hexanes solvent system, to obtain the final product.
Protocol 2: Electrophilic Bromination of Methyl Benzoate
This protocol involves the direct bromination of the aromatic ring of methyl benzoate using molecular bromine and a Lewis acid catalyst. The ester group is a deactivating, meta-director, so the primary product will be methyl 3-bromobenzoate.
Materials:
-
Methyl benzoate
-
Molecular Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bisulfite (NaHSO₃) solution (aqueous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl benzoate (1.0 equivalent) and anhydrous dichloromethane. Cool the flask in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst, such as iron(III) bromide (0.1 equivalents). If using iron filings, they will react with bromine in situ to form the catalyst.
-
Bromine Addition: Slowly add a solution of molecular bromine (1.0 equivalent) in dichloromethane dropwise to the cooled, stirring reaction mixture. The reaction is exothermic and generates HBr gas.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure methyl 3-bromobenzoate.
Role in Drug Development and Signaling Pathways
The introduction of a bromine atom into a molecular structure is a common strategy in drug design.[6] Bromination can enhance therapeutic activity, favorably alter the metabolic profile of a drug, and increase its duration of action.[6][7][8] The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity.[6][7] Brominated compounds, particularly those derived from marine natural products, have shown significant potential as antibacterial and anticancer agents.[8][9][10]
Targeting the NF-κB Signaling Pathway in Cancer
A critical signaling pathway often implicated in cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][7][11] Constitutively active NF-κB is found in a variety of tumors, where it promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][7]
One key regulator of this pathway is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 binds to acetylated lysine residues on proteins, including the RelA subunit of NF-κB.[7] This interaction is crucial for the transcriptional activation of NF-κB target genes.[7] Therefore, inhibiting the function of BRD4 is a promising therapeutic strategy for cancers driven by NF-κB. The development of small molecules that can disrupt the interaction between BRD4 and acetylated proteins is an active area of research, and the versatile chemistry of brominated aromatic esters makes them valuable scaffolds for designing such inhibitors.
Caption: The NF-κB signaling pathway and a potential point of intervention for BRD4 inhibitors.
Experimental and Synthetic Workflows
The development and analysis of brominated aromatic esters follow a structured workflow from synthesis to final characterization. This process ensures the identity, purity, and desired properties of the target compound.
General Synthesis and Analysis Workflow
The logical flow for preparing and validating a brominated aromatic ester involves synthesis, isolation, purification, and structural confirmation. Each step utilizes specific laboratory techniques and analytical methods.
Caption: General workflow for the synthesis, purification, and characterization of brominated aromatic esters.
Conclusion
Brominated aromatic esters are foundational molecules whose importance has persisted from the early days of synthetic organic chemistry to the forefront of modern drug discovery. Their straightforward synthesis, combined with the versatile reactivity of the carbon-bromine bond, ensures their continued use as key building blocks. For researchers in drug development, understanding the properties and synthetic routes to these compounds is crucial for designing novel therapeutics, particularly those targeting complex signaling pathways implicated in diseases like cancer. The continued exploration of brominated natural products and the development of novel synthetic methods will undoubtedly expand the application of this important class of compounds.
References
- 1. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Semantic Scholar [semanticscholar.org]
- 3. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for Methyl 3-(3-bromophenyl)propanoate
An In-depth Technical Guide on the Safety and Handling of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 151583-29-8), a compound often utilized in organic synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.382 g/mL at 25 °C | |
| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [3][4] |
| Flash Point | 127.5 ± 20.4 °C | [3] |
| Refractive Index | n20/D 1.540 | |
| Water Solubility | No data available | |
| LogP | 3.03 | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed | центр | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | центр | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | центр | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | центр | Warning |
Data sourced from PubChem.[1]
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn.[5]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Keep away from sources of ignition.[9]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] |
Experimental Protocol: Safe Handling Workflow
The following generalized protocol outlines the key steps for safely handling this compound in a research setting.
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood, eyewash station, and safety shower are operational.
-
Prepare all necessary equipment and reagents for the experiment.
-
-
Handling and Use:
-
Don the appropriate PPE before handling the chemical.
-
Conduct all manipulations of the compound within a certified chemical fume hood.
-
Avoid generating aerosols or dust.
-
Use compatible labware and equipment.
-
-
Post-Experiment Procedures:
-
Properly label and store any remaining this compound according to the storage guidelines.
-
Decontaminate all work surfaces and equipment.
-
Dispose of all waste (including empty containers and contaminated PPE) in accordance with institutional and local regulations for hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific hazards and procedures relevant to your particular experimental setup. Always consult the most up-to-date Safety Data Sheet and your institution's safety guidelines before commencing any work with this chemical.
References
- 1. This compound | C10H11BrO2 | CID 20824079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 151583-29-8 [m.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. Methyl propanoate | CAS#:554-12-1 | Chemsrc [chemsrc.com]
Potential Research Areas for Methyl 3-(3-bromophenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3-bromophenyl)propanoate is a versatile chemical intermediate with significant potential in drug discovery and development. Its arylpropionic acid scaffold is a well-established pharmacophore, notably present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a bromine atom on the phenyl ring provides a strategic handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the generation of diverse libraries of biphenylpropanoic acid derivatives and other analogues. This technical guide explores the primary research avenues for this compound, focusing on its application as a precursor for novel anti-inflammatory and anticancer agents. Detailed experimental protocols, quantitative biological data from analogous compounds, and visualizations of key signaling pathways are provided to facilitate further research and development in this area.
Introduction: The Potential of a Versatile Scaffolding
This compound, a derivative of arylpropionic acid, holds considerable promise as a foundational molecule for the synthesis of novel therapeutic agents. The arylpropionic acid motif is famously associated with a class of NSAIDs that includes ibuprofen and naproxen. These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The bromo-functionalization of the phenyl ring in this compound opens up a gateway for extensive chemical modifications, enabling the exploration of a wide chemical space and the potential for discovering compounds with enhanced potency, selectivity, and novel mechanisms of action.
Key Research Areas
Two prominent and promising research directions for the application of this compound are in the development of novel anti-inflammatory and anticancer agents.
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes
The structural similarity of derivatives of this compound to known NSAIDs strongly suggests their potential as inhibitors of COX-1 and COX-2. The general strategy involves the synthetic modification of the bromophenyl group to generate biphenyl derivatives, which have shown significant COX inhibitory activity.
The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] NSAIDs function by blocking the active site of COX enzymes, thereby inhibiting prostaglandin synthesis.
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl-furanones | COX-1 | 0.08 - 1.5 | ~1 (Non-selective) |
| COX-2 | 0.07 - 2.0 | ||
| Thiazolylhydrazine-methyl sulfonyl derivatives | COX-1 | >50 | >357 (Highly COX-2 selective) |
| COX-2 | 0.14 | ||
| Imidazopyrazolopyridines | COX-1 | >100 | >1000 (Highly COX-2 selective) |
| COX-2 | 0.1 |
This table presents representative data from analogous compound series to guide research.
Anticancer Agents: Exploring Novel Mechanisms of Action
Recent studies have highlighted the potential of 3-phenylpropanoic acid derivatives as anticancer agents.[1] Derivatives of this compound can be synthesized to target various signaling pathways implicated in cancer cell proliferation, survival, and migration. Potential targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and histone deacetylases such as Sirtuin 2 (SIRT2).[4]
EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. SIRT2 is involved in cell cycle regulation and genomic stability, and its dysregulation has been linked to tumorigenesis.
The following table summarizes the cytotoxic effects of representative 3-phenylpropanoic acid derivatives against lung cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung Carcinoma) | 2.47 - 5.42[4] |
| H69 (Small Cell Lung Cancer) | >10 | |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Carcinoma) | 15 - 30 |
This table presents representative data from analogous compound series to guide research.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a representative biphenylpropanoic acid derivative from this compound and for a key biological assay.
Synthetic Workflow: From Starting Material to Bioactive Compound
A general and efficient synthetic route to novel biphenylpropanoic acid derivatives involves a two-step process: hydrolysis of the methyl ester followed by a Suzuki coupling reaction.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL/g of ester) in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 eq) in deionized water (5 mL/g of ester).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(3-bromophenyl)propanoic acid as a solid.
Materials:
-
3-(3-bromophenyl)propanoic acid (1.0 eq)
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Deionized water
-
Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add 3-(3-bromophenyl)propanoic acid, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and deionized water (4:1 v/v, 15 mL/g of carboxylic acid).
-
Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(biphenyl-3-yl)propanoic acid derivative.
Biological Assay: In Vitro COX Inhibition Assay (Fluorometric)
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, HRP, and Amplex Red reagent in each well of the 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2) to the wells.
-
Pre-incubate for 10 minutes at 37 °C.
-
Start the enzymatic reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at timed intervals using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel therapeutic agents. Its structural features provide a direct pathway to the synthesis of biphenylpropanoic acid derivatives, a class of compounds with demonstrated potential as both anti-inflammatory and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive scaffold for medicinal chemists.
Future research should focus on the synthesis and screening of focused libraries of derivatives to establish clear structure-activity relationships (SAR). In the context of anti-inflammatory research, efforts should be directed towards optimizing COX-2 selectivity to minimize gastrointestinal side effects. For anticancer applications, further studies are warranted to elucidate the precise molecular targets and mechanisms of action of promising lead compounds, and to evaluate their efficacy in a broader range of cancer models. The in-depth technical information provided in this guide serves as a solid foundation for initiating and advancing such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of Methyl 3-(3-bromophenyl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(3-bromophenyl)propanoate is a versatile building block in modern organic synthesis, primarily serving as a key substrate in a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of an aryl bromide moiety, which readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, and an ester functional group that can be further manipulated. This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone reactions of contemporary organic chemistry, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 151583-29-8[1] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] |
| Molecular Weight | 243.10 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.382 g/mL at 25 °C[1] |
| Boiling Point | 287.3±15.0 °C at 760 mmHg[2] |
| Refractive Index | n20/D 1.540[1] |
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Propanoates
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] this compound serves as an excellent substrate for coupling with various arylboronic acids to generate a diverse range of biaryl propanoates, which are common scaffolds in biologically active molecules.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | Methyl 3-(3-phenylphenyl)propanoate | 85 - 95 |
| 4-Methoxyphenylboronic acid | Methyl 3-(3-(4-methoxyphenyl)phenyl)propanoate | 80 - 92 |
| 4-Tolylboronic acid | Methyl 3-(3-(p-tolyl)phenyl)propanoate | 82 - 94 |
| 4-Chlorophenylboronic acid | Methyl 3-(3-(4-chlorophenyl)phenyl)propanoate | 75 - 88 |
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck Reaction: Synthesis of Substituted Cinnamates
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[4] this compound can be coupled with various alkenes, such as styrene or acrylates, to produce substituted cinnamate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.[5]
General Reaction Scheme:
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or methyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 2-6 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Representative Data:
The following table presents typical yields for the Heck reaction of this compound with representative alkenes, based on analogous transformations.
| Alkene | Product | Representative Yield (%) |
| Styrene | Methyl 3-(3-styrylphenyl)propanoate | 70 - 85 |
| Methyl acrylate | Methyl 3-(3-(2-(methoxycarbonyl)vinyl)phenyl)propanoate | 65 - 80 |
| n-Butyl acrylate | Methyl 3-(3-(2-(n-butoxycarbonyl)vinyl)phenyl)propanoate | 68 - 82 |
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] this compound can be effectively coupled with a variety of terminal alkynes to synthesize aryl alkyne derivatives, which are important precursors for many complex organic molecules and materials.
General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Representative Data:
The following table shows representative yields for the Sonogashira coupling of this compound with different terminal alkynes, based on analogous reactions.
| Terminal Alkyne | Product | Representative Yield (%) |
| Phenylacetylene | Methyl 3-(3-(phenylethynyl)phenyl)propanoate | 85 - 95 |
| 1-Hexyne | Methyl 3-(3-(hex-1-yn-1-yl)phenyl)propanoate | 75 - 88 |
| Trimethylsilylacetylene | Methyl 3-(3-((trimethylsilyl)ethynyl)phenyl)propanoate | 80 - 92 |
| Propargyl alcohol | Methyl 3-(3-(3-hydroxyprop-1-yn-1-yl)phenyl)propanoate | 70 - 85 |
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
IV. Buchwald-Hartwig Amination: Synthesis of N-Aryl Propanoates
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] this compound can be coupled with a wide range of primary and secondary amines to produce N-aryl propanoate derivatives, which are prevalent in medicinal chemistry.
General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Representative Data:
The following table provides expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions.
| Amine | Product | Representative Yield (%) |
| Aniline | Methyl 3-(3-(phenylamino)phenyl)propanoate | 80 - 95 |
| Morpholine | Methyl 3-(3-morpholinophenyl)propanoate | 85 - 98 |
| n-Butylamine | Methyl 3-(3-(butylamino)phenyl)propanoate | 75 - 90 |
| Diethylamine | Methyl 3-(3-(diethylamino)phenyl)propanoate | 70 - 85 |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and versatile starting material for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in the synthesis of complex molecular architectures for drug discovery, materials science, and other areas of chemical research. The adaptability of these reactions allows for the generation of a vast library of derivatives, underscoring the importance of this building block in modern synthetic organic chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. biosynce.com [biosynce.com]
Application Notes and Protocols for Methyl 3-(3-bromophenyl)propanoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-(3-bromophenyl)propanoate as a versatile chemical intermediate in the synthesis of bioactive molecules, with a focus on the antihypertensive drug, Telmisartan. The protocols and data herein are designed to guide researchers in leveraging this compound for the development of novel therapeutics.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for its reactive bromophenyl moiety. This functional group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. Its propanoate side chain can also be further modified, adding to its synthetic versatility.
Application in the Synthesis of Telmisartan
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension. A key structural feature of Telmisartan is its biphenyl scaffold. This compound can serve as a precursor to a key biphenyl intermediate in the synthesis of Telmisartan via a Suzuki-Miyaura coupling reaction.
The proposed synthetic application involves the coupling of a boronic acid derivative of this compound with a suitable aryl halide, or conversely, the direct coupling of this compound with an arylboronic acid. The resulting biphenylpropanoate can then be elaborated through several steps to yield the final Telmisartan molecule.
Logical Workflow for the Synthesis of a Telmisartan Intermediate
Caption: Proposed synthetic workflow for Telmisartan utilizing this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(4'-formyl-[1,1'-biphenyl]-3-yl)propanoate
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-formylphenylboronic acid to synthesize a key biphenyl intermediate for Telmisartan.
Materials:
-
This compound
-
4-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol).
-
Add toluene (10 mL) and degassed water (2 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway Involvement: The Renin-Angiotensin-Aldosterone System (RAAS)
Telmisartan, synthesized from intermediates derived from this compound, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.
RAAS Signaling Pathway Diagram:
Caption: The role of Telmisartan in the Renin-Angiotensin-Aldosterone System.
Telmisartan selectively blocks the Angiotensin II Type 1 (AT₁) receptor, preventing Angiotensin II from binding and exerting its potent vasoconstrictive and salt-retaining effects. This leads to vasodilation, reduced aldosterone secretion, and ultimately, a decrease in blood pressure.
Conclusion
This compound is a key intermediate with significant potential in the synthesis of complex pharmaceuticals. Its application in the construction of the biphenyl core of Telmisartan through the Suzuki-Miyaura coupling reaction highlights its importance in modern drug discovery and development. The protocols and information provided herein offer a solid foundation for researchers to explore and expand upon the synthetic utility of this versatile compound.
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-bromophenyl)propanoate is a versatile building block in organic synthesis, particularly amenable to palladium-catalyzed cross-coupling reactions. The presence of a bromine atom on the phenyl ring allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of complex molecules. This document provides detailed application notes and generalized protocols for the use of this compound in four major cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental tools in medicinal chemistry and materials science for the construction of biaryl, vinylarene, arylalkyne, and arylamine moieties, respectively.[1][2]
The protocols and data presented herein are based on established methodologies for similar aryl bromides and serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[3][4] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2][5]
Catalytic Cycle for Suzuki-Miyaura Coupling
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 4 | 90-98 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | 6 | 80-92 |
| 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | t-BuOH | 80 | 16 | 75-90 |
Note: The data in this table are representative of Suzuki-Miyaura reactions with similar aryl bromides and should be used as a guideline for optimization.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6][7] It is a valuable method for the synthesis of substituted alkenes.[8]
Catalytic Cycle for the Heck Reaction
Generalized Experimental Protocol: Heck Reaction
-
Reaction Setup: In a pressure tube or a sealed vial, add this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂).
-
Inert Atmosphere: If using an air-sensitive catalyst or ligand, flush the vessel with an inert gas.
-
Solvent and Ligand Addition: Add a suitable solvent (e.g., DMF, NMP, or DMAc). If required, add a phosphine ligand (e.g., PPh₃, P(o-tol)₃).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-140 °C) with vigorous stirring for 4-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Representative Data for Heck Reactions of Aryl Bromides
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 12 | 70-85 |
| Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | NMP | 140 | 8 | 75-90 |
| n-Butyl acrylate | PdCl₂ (3) | - | NaOAc (2) | DMAc | 130 | 16 | 65-80 |
| Cyclohexene | Pd(OAc)₂ (2) | Herrmann's catalyst (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 50-70 |
Note: The data in this table are representative of Heck reactions with similar aryl bromides and should be used as a guideline for optimization.[9]
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is a reliable method for the synthesis of arylalkynes.[12]
Catalytic Cycle for Sonogashira Coupling
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), followed by the terminal alkyne (1.1-1.5 equiv.) and a base (if not used as the solvent, e.g., Et₃N, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Representative Data for Sonogashira Coupling of Aryl Bromides
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-95 |
| 1-Octyne | Pd(OAc)₂ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | 70-85 |
| Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | K₂CO₃ | Acetonitrile | RT | 24 | 65-80 |
Note: The data in this table are representative of Sonogashira couplings with similar aryl bromides and should be used as a guideline for optimization.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[14][15] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[7][16]
Catalytic Cycle for Buchwald-Hartwig Amination
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for 1-24 hours. Monitor the reaction's progress by an appropriate method (TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a plug of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[17]
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 80-95 |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 85-98 |
| Benzylamine | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2.1) | t-BuOH | 90 | 24 | 70-88 |
| Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | DMF | 120 | 16 | 65-80 |
Note: The data in this table are representative of Buchwald-Hartwig aminations with similar aryl bromides and should serve as a starting point for optimization.[10]
References
- 1. jocpr.com [jocpr.com]
- 2. scielo.br [scielo.br]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methyl 3-(3-bromophenyl)propanoate: A Versatile Building Block in the Synthesis of Advanced Pharmaceutical Compounds
Introduction: Methyl 3-(3-bromophenyl)propanoate is a valuable synthetic intermediate that serves as a crucial building block in the development of complex pharmaceutical compounds. Its bifunctional nature, featuring both a bromine atom amenable to various cross-coupling reactions and a methyl ester that can be readily modified, makes it a versatile scaffold for medicinal chemists. This application note details the utility of this compound in the synthesis of potent and selective drug candidates, with a particular focus on the development of the oral Selective Estrogen Receptor Degrader (SERD), Brilanestrant (GDC-0810), a promising agent for the treatment of estrogen receptor-positive (ER+) breast cancer.
Application in the Synthesis of Brilanestrant (GDC-0810)
Brilanestrant (GDC-0810) is a non-steroidal SERD that has been investigated for its potential in treating advanced or metastatic ER+ breast cancer, including tumors that have developed resistance to traditional endocrine therapies.[1][2] The core structure of Brilanestrant features a complex substituted alkene, and the synthesis of this key moiety can be strategically envisioned starting from precursors derived from this compound. The 3-bromophenyl group provides a handle for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
Biological Activity of Brilanestrant (GDC-0810)
Brilanestrant exhibits potent biological activity, acting as both an antagonist and a degrader of the estrogen receptor-alpha (ERα). This dual mechanism of action is crucial for overcoming resistance to conventional anti-estrogen therapies.[1]
| Parameter | Value | Cell Line/Target | Reference |
| ERα Degradation (EC50) | 0.7 nM | MCF-7 | [1][3][4] |
| ERα Binding Affinity (IC50) | 6.1 nM | ERα | [1][3] |
| ERβ Binding Affinity (IC50) | 8.8 nM | ERβ | [5][6] |
| MCF-7 Cell Viability (IC50) | 2.5 nM | MCF-7 | [1][3][4] |
| ER Antagonist Activity (IC50) | 2 nM | MCF-7 (3x ERE) | [1][4] |
Estrogen Receptor Alpha (ERα) Signaling Pathway and Mechanism of Action of SERDs
The estrogen receptor alpha is a key driver of proliferation in the majority of breast cancers. The binding of estrogen to ERα initiates a signaling cascade that promotes tumor growth. Selective Estrogen Receptor Degraders (SERDs) like Brilanestrant function by binding to ERα, inducing a conformational change that marks the receptor for proteasomal degradation, thereby reducing the total cellular levels of ERα and abrogating downstream signaling.
Experimental Protocols
The following protocols describe a plausible synthetic route to a key intermediate for Brilanestrant (GDC-0810) starting from this compound, and its subsequent conversion.
Synthetic Workflow Overview
Protocol 1: Synthesis of Methyl (E)-3-(3-(3-methoxy-3-oxopropyl)phenyl)acrylate (Heck Reaction)
This protocol describes the palladium-catalyzed Heck reaction between this compound and methyl acrylate to introduce the acrylate side chain.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add methyl acrylate (1.5 eq), triethylamine (2.0 eq), tri(o-tolyl)phosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl (E)-3-(3-(3-methoxy-3-oxopropyl)phenyl)acrylate.
Protocol 2: Synthesis of (E)-3-(4-formylphenyl)acrylic acid (Key Intermediate)
This represents a key transformation to generate an aldehyde functionality required for the subsequent steps towards GDC-0810. While the direct conversion from the product of Protocol 1 is complex, a more convergent approach described in the patent literature involves the Knoevenagel condensation.[7]
Materials:
-
4-Formylbenzaldehyde (Terephthalaldehyde)
-
Malonic acid
-
Piperidine
-
Pyridine
-
Toluene
-
Dicyclohexylamine
Procedure:
-
A mixture of 4-formylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), piperidine (0.1 eq), and pyridine in toluene is heated to reflux with azeotropic removal of water for 4-6 hours.
-
Cool the reaction mixture and add dicyclohexylamine to precipitate the dicyclohexylammonium salt of (E)-3-(4-formylphenyl)acrylic acid.
-
Filter the solid, wash with toluene, and dry under vacuum to obtain the salt.
-
The free acid can be obtained by treating the salt with an aqueous acid solution.
Protocol 3: Final Steps towards Brilanestrant (GDC-0810)
The final assembly of Brilanestrant (GDC-0810) from the key intermediate (E)-3-(4-formylphenyl)acrylic acid involves a multi-step sequence including a Wittig or Horner-Wadsworth-Emmons reaction to form the tetrasubstituted alkene, followed by deprotection steps. A key step highlighted in the literature is a stereoselective Suzuki-Miyaura cross-coupling.[8]
General Procedure Outline:
-
The aldehyde of a suitably protected version of (E)-3-(4-formylphenyl)acrylic acid is reacted with a phosphonium ylide or phosphonate ester derived from 1-(1H-indazol-5-yl)butan-1-one to construct the trisubstituted alkene core.
-
A subsequent Suzuki-Miyaura cross-coupling reaction with a 2-chloro-4-fluorophenylboronic acid derivative introduces the final aryl group to form the tetrasubstituted alkene.
-
Deprotection of the protecting groups on the indazole nitrogen and the carboxylic acid yields Brilanestrant (GDC-0810).
Note: The detailed experimental procedures for these final steps are complex and proprietary, often found within patent literature. The provided outline serves as a strategic guide to the synthetic approach.
Conclusion
This compound is a highly versatile and valuable building block in pharmaceutical synthesis. Its utility is exemplified in the conceptual synthesis of the potent oral SERD, Brilanestrant (GDC-0810). The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures from this readily available starting material, enabling the development of next-generation therapeutics for the treatment of diseases like breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. US9975856B2 - Process for the preparation of (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid - Google Patents [patents.google.com]
- 8. Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing Methyl 3-(3-bromophenyl)propanoate as a versatile building block in organic synthesis. The methodologies described herein are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of complex molecules, including potential pharmaceutical intermediates.
This compound is a valuable starting material due to the presence of a reactive aryl bromide moiety, which readily participates in various palladium-catalyzed transformations. This document outlines experimental setups for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Propanoates
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In this application, this compound is coupled with an arylboronic acid to yield a methyl 3-(biphenyl-3-yl)propanoate derivative.
General Reaction Scheme:
This compound + Alkene --[Pd catalyst, Base]--> Methyl 3-(3-styrylphenyl)propanoate derivative
This compound + R¹R²NH --[Pd catalyst, Base]--> Methyl 3-(3-(R¹R²N)phenyl)propanoate
This compound + R-C≡CH --[Pd catalyst, Cu(I) co-catalyst, Base]--> Methyl 3-(3-(alkynyl)phenyl)propanoate```
Experimental Protocol: Synthesis of Methyl 3-(3-(phenylethynyl)phenyl)propanoate
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC, typically 4-12 hours).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | 8 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 60 | 6 | 80-90 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 70 | 10 | 75-85 |
Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Heck Reaction
Catalytic Cycle for Buchwald-Hartwig Amination
Catalytic Cycle for Sonogashira Coupling
Application Note: Derivatization of Methyl 3-(3-bromophenyl)propanoate for the Generation of Diverse Chemical Libraries for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction In drug discovery, the generation of diverse chemical libraries from a common scaffold is a cornerstone strategy for identifying novel bioactive molecules.[1] Methyl 3-(3-bromophenyl)propanoate is an ideal starting scaffold due to its two distinct and readily modifiable functional groups: an aryl bromide and a methyl ester. The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl or heteroaryl substituents.[2][3] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library.[4] Phenylpropanoic acid derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] This application note provides detailed protocols for the derivatization of this compound via these two orthogonal pathways to create a library of novel compounds for biological evaluation.
Logical Overview of Derivatization Strategies
The core scaffold, this compound, allows for two primary diversification pathways. Pathway A utilizes the aryl bromide for Suzuki-Miyaura cross-coupling to generate biaryl derivatives. Pathway B involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling to produce a library of N-substituted amides.
References
- 1. knyamed.com [knyamed.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Application Notes and Protocols: The Role of Methyl 3-(3-bromophenyl)propanoate in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Methyl 3-(3-bromophenyl)propanoate in materials science research. This document outlines its utility as a versatile building block for the synthesis of functional polymers and small molecules, with a particular focus on organic electronics. Detailed experimental protocols and representative data are provided to guide researchers in exploring the capabilities of this compound.
Application Notes
This compound is a bifunctional organic molecule that holds significant promise as a monomer and synthetic intermediate in the development of advanced materials. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and a modifiable methyl ester group, makes it a valuable precursor for creating materials with tailored electronic, optical, and physical properties.
The primary utility of this compound in materials science lies in its ability to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2][3] These reactions are fundamental in the synthesis of conjugated polymers and complex organic molecules used in a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): The brominated phenyl ring can be used to construct the backbone of conjugated polymers that serve as emissive or charge-transporting layers in OLED devices.[4][5] The propanoate side chain can be leveraged to influence solubility, film morphology, and even the electronic properties of the final material.
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV active layers, derivatives of this compound can be designed to optimize light absorption and charge separation/transport.
-
Functional Polymers: The ester functionality can be hydrolyzed to a carboxylic acid or converted to other functional groups post-polymerization, allowing for the creation of polymers with specific functionalities for applications in sensors, drug delivery, or as compatibilizers in polymer blends.[6][7]
The meta-substitution pattern of the bromine atom and the propanoate group influences the steric and electronic environment of the molecule, which can be strategically used to control the regiochemistry and properties of the resulting polymers.
Hypothetical Application: Synthesis of a Conjugated Copolymer for OLEDs
A key application of this compound is in the synthesis of conjugated copolymers for the emissive layer of an OLED. In this hypothetical example, it is copolymerized with a fluorene-based diboronic ester via a Suzuki coupling reaction to create a blue-emitting polymer.
Workflow for Suzuki Polymerization:
Caption: Workflow for the synthesis of a conjugated copolymer via Suzuki polymerization.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for a copolymer synthesized using this compound. This data is representative of what would be expected for a material intended for use in an OLED device.
| Property | Value | Method of Measurement |
| Number Average MW (Mn) | 15,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.1 | GPC |
| Glass Transition (Tg) | 135 °C | DSC |
| Decomposition Temp (Td) | 410 °C (5% weight loss) | TGA |
| HOMO Energy Level | -5.8 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.7 eV | Cyclic Voltammetry |
| Optical Bandgap | 3.1 eV | UV-Vis Spectroscopy |
| Photoluminescence Max | 450 nm (in solution) | Fluorescence Spec. |
Experimental Protocols
Protocol for the Synthesis of a Polyfluorene Copolymer using this compound via Suzuki Coupling
Materials:
-
This compound (Monomer A)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Cannula for liquid transfer
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a 100 mL Schlenk flask, add this compound (e.g., 1.215 g, 5.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (e.g., 3.21 g, 5.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.116 g, 0.1 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Solvent and Base Addition: Through a cannula under a positive pressure of inert gas, add 30 mL of anhydrous toluene to the flask. In a separate flask, dissolve potassium carbonate (e.g., 2.76 g, 20 mmol) in 10 mL of deionized water and bubble with inert gas for 20 minutes to degas. Add the degassed aqueous solution of potassium carbonate to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under a continuous flow of inert gas. The reaction is typically allowed to proceed for 48-72 hours. The progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
End-capping: After the desired molecular weight is achieved, add a small amount of bromobenzene (e.g., 0.1 mL) to terminate the boronic ester end groups, and stir for another 4 hours. Then, add a small amount of phenylboronic acid (e.g., 50 mg) to terminate the bromo end groups and stir for an additional 4 hours.
-
Purification: Cool the reaction mixture to room temperature. Separate the organic layer and wash it three times with deionized water. Concentrate the organic layer by rotary evaporation.
-
Precipitation: Slowly add the concentrated polymer solution dropwise into 500 mL of vigorously stirring methanol. A fibrous precipitate should form.
-
Isolation and Drying: Collect the polymer precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C overnight.
Logical Relationship for Material Design:
Caption: Logical flow from monomer properties to material application.
References
Application Notes and Protocols for the Quantification of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-bromophenyl)propanoate is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and precise quantification of this compound in reaction mixtures, formulated products, or environmental samples is crucial for process optimization, quality control, and safety assessment. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) Method
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of moderately polar compounds like this compound. This method offers excellent reproducibility and sensitivity. The selection of a C18 stationary phase provides good retention and separation from potential impurities. An isocratic mobile phase of acetonitrile and water ensures stable baseline and consistent retention times. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (both HPLC grade), typically in a ratio of 60:40 (v/v). The mobile phase should be degassed before use.[1]
-
Standard Solutions: Prepare a stock solution of this compound (≥98% purity) in acetonitrile at a concentration of 1 mg/mL.[2] From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase to an expected analyte concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl ring).
-
Run Time: Approximately 10 minutes.
3. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram:
Caption: HPLC quantification workflow for this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
GC-MS is a highly sensitive and selective method for the quantification of volatile and semi-volatile compounds such as this compound.[5] This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for confident identification and quantification even in complex matrices. Electron Ionization (EI) is a common ionization technique for this type of analysis. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, using a characteristic ion of the analyte.
Experimental Protocol:
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Standard Solutions: Prepare a stock solution of this compound (≥98% purity) in a suitable solvent like ethyl acetate or dichloromethane at 1 mg/mL. Prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution.
-
Sample Preparation: Dilute the sample mixture in the same solvent used for the standards to an expected analyte concentration within the calibration range.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.[6]
-
Injection Volume: 1 µL (splitless injection).[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 242, 244, 183, 185).
3. Data Analysis:
-
Identify the analyte peak based on its retention time and the presence of the selected ions.
-
Integrate the peak area of the primary quantifying ion.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram:
Caption: GC-MS quantification workflow for this compound.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
Application Note:
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[10] By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined. This method is highly accurate and requires minimal sample preparation.
Experimental Protocol:
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvent: A suitable deuterated solvent that dissolves both the sample and the internal standard, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard (IS): A stable, non-volatile compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals. A suitable choice could be 1,4-dinitrobenzene or maleic acid. The purity of the internal standard must be accurately known.
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample mixture into a vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
2. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) is crucial to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: A spectral width that encompasses all signals of interest.
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved proton signal of this compound (e.g., the singlet of the methyl ester protons at ~3.7 ppm) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Accuracy (% Bias) | < 1% |
| Precision (% RSD) | < 1% |
| Measurement Range | Dependent on sample and IS concentration, typically in the mg/mL range. |
Logical Relationship Diagram:
Caption: Logical workflow for qNMR analysis of this compound.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. chemscene.com [chemscene.com]
- 3. cipac.org [cipac.org]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: Synthesis of Novel Dihydroquinolinone Heterocycles from Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-bromophenyl)propanoate is a versatile starting material for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of a novel dihydroquinolinone scaffold utilizing this compound as the key precursor. The synthetic strategy involves a two-step sequence: first, the amidation of the methyl ester with an appropriate aniline derivative, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to construct the heterocyclic core. This approach offers a robust and flexible route to a variety of substituted dihydroquinolinones.
Synthetic Strategy Overview
The overall synthetic pathway for the conversion of this compound to a novel dihydroquinolinone derivative is depicted below. The key steps are:
-
Amidation: Conversion of the methyl ester to an N-aryl propanamide derivative by reaction with a substituted aniline.
-
Intramolecular Buchwald-Hartwig Cyclization: Palladium-catalyzed intramolecular C-N bond formation to yield the final dihydroquinolinone heterocycle.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-(3-bromophenyl)propanamide (Intermediate 1)
This protocol details the amidation of this compound with p-anisidine.
Materials:
-
This compound
-
p-Anisidine
-
Trimethylaluminum (2.0 M solution in toluene)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of p-anisidine (1.2 equivalents) in anhydrous toluene (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), slowly add a 2.0 M solution of trimethylaluminum in toluene (1.5 equivalents) at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-methoxyphenyl)-3-(3-bromophenyl)propanamide as a solid.
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| This compound | N-(4-methoxyphenyl)-3-(3-bromophenyl)propanamide | p-Anisidine, Trimethylaluminum | 85-95 | >98 |
Protocol 2: Synthesis of 1-(4-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one (Final Product)
This protocol describes the palladium-catalyzed intramolecular Buchwald-Hartwig amination of the intermediate amide.
Materials:
-
N-(4-methoxyphenyl)-3-(3-bromophenyl)propanamide (Intermediate 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Celite®
Procedure:
-
To a Schlenk tube, add N-(4-methoxyphenyl)-3-(3-bromophenyl)propanamide (1.0 equivalent), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one.
| Starting Material | Product | Catalyst System | Yield (%) | Purity (%) |
| N-(4-methoxyphenyl)-3-(3-bromophenyl)propanamide | 1-(4-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 70-85 | >99 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the synthetic process, highlighting the key transformations and intermediates.
Conclusion
The protocols outlined in this document provide a detailed and reliable methodology for the synthesis of novel dihydroquinolinone heterocycles from this compound. The two-step process, involving a robust amidation followed by an efficient palladium-catalyzed intramolecular cyclization, is amenable to the generation of a library of derivatives by varying the substituted aniline in the first step. The high yields and purities obtained make this synthetic route a valuable tool for researchers in drug discovery and development.
Application Notes and Protocols for Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key applications in the development of modern agrochemicals. The information is intended to guide researchers in setting up and executing experiments for screening, lead optimization, and mode of action studies.
High-Throughput Screening (HTS) for Agrochemical Discovery
High-throughput screening (HTS) is a critical technology in the discovery of novel agrochemicals, enabling the rapid testing of large compound libraries against biological targets.[1][2] This process significantly accelerates the identification of "hit" compounds with desired biological activity.[2]
Application Note: HTS for Herbicide Discovery
HTS is employed to identify new herbicidal compounds by screening for inhibition of essential plant enzymes or by observing phytotoxic effects on whole organisms.[3] Both target-based and phenotypic screenings are utilized to discover novel modes of action and overcome herbicide resistance.[1][3]
Experimental Protocol: Whole-Plant HTS for Herbicides
This protocol outlines a miniaturized in vivo assay for identifying compounds with herbicidal activity using Arabidopsis thaliana as a model organism.
1. Materials and Reagents:
-
Arabidopsis thaliana seeds
-
96-well microtiter plates
-
Murashige and Skoog (MS) agar medium
-
Compound library dissolved in dimethyl sulfoxide (DMSO)
-
Growth chambers with controlled light and temperature
2. Procedure:
-
Seed Plating: Dispense 200 µL of sterile MS agar medium into each well of a 96-well plate. Aseptically place 5-10 Arabidopsis thaliana seeds on the surface of the agar in each well.
-
Compound Application: Prepare a stock solution of test compounds in DMSO. Add 1 µL of the compound solution to each well. Include a DMSO-only control.
-
Incubation: Place the microtiter plates in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Phenotypic Assessment: After 7-10 days, visually assess the plants for signs of herbicidal activity, such as growth inhibition, chlorosis, and necrosis.
-
Hit Confirmation: Compounds that show significant herbicidal effects are selected as "hits" and are re-tested to confirm their activity.
Data Presentation: Sample HTS Hit Summary
| Compound ID | Concentration (µM) | Observed Phenotype | Hit Confidence |
| AG-00123 | 10 | Severe growth inhibition, chlorosis | High |
| AG-00456 | 10 | Moderate growth inhibition | Medium |
| AG-00789 | 10 | No observable effect | Low |
Experimental Workflow
Lead Optimization in Agrochemical Development
Once a "hit" compound is identified, lead optimization is performed to improve its efficacy, selectivity, and pharmacokinetic properties.[4] A key aspect of this process is understanding the quantitative structure-activity relationship (QSAR), which correlates the chemical structure of a molecule with its biological activity.[5][6]
Application Note: QSAR in Lead Optimization
QSAR models are used to predict the biological activity of newly designed compounds, guiding the synthesis of molecules with improved properties.[5][7] By analyzing the impact of different chemical substituents on a compound's activity, researchers can identify modifications that enhance potency and selectivity.[5]
Experimental Protocol: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[8] This protocol describes the determination of IC50 values for a fungicide against a target enzyme.
1. Materials and Reagents:
-
Purified target enzyme (e.g., succinate dehydrogenase)
-
Substrate for the enzyme
-
Test compound (fungicide)
-
Assay buffer
-
96-well microtiter plates
-
Plate reader (spectrophotometer or fluorometer)
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the diluted test compound to each well. Include a control with no inhibitor.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature for a specific period.
-
Measurement: Measure the enzyme activity using a plate reader at a specific wavelength.
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]
Data Presentation: Comparative IC50 Values of Fungicides
| Fungicide | Target Enzyme | IC50 (nM) |
| Boscalid | Succinate Dehydrogenase | 25 |
| Fluopyram | Succinate Dehydrogenase | 15 |
| Fluxapyroxad | Succinate Dehydrogenase | 10 |
Logical Relationship in Lead Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncwss.org [ncwss.org]
- 4. mdpi.com [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting QSAR models in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3-bromophenyl)propanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-(3-bromophenyl)propanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct method is the Fischer esterification of 3-(3-bromophenyl)propanoic acid with methanol, catalyzed by a strong acid. Alternative multi-step routes involve the construction of the carbon skeleton followed by esterification, such as the malonic ester synthesis of the carboxylic acid precursor, or transition-metal catalyzed cross-coupling reactions like the Heck or Suzuki reactions.
Q2: My Fischer esterification yield is low. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. Other factors include insufficient catalyst, suboptimal temperature, and steric hindrance in the reactants.
Q3: Are there more modern or efficient alternatives to Fischer esterification for this synthesis?
A3: Yes, palladium-catalyzed cross-coupling reactions can be viable alternatives. The Heck reaction, coupling an aryl halide with an alkene, and the Suzuki coupling, which joins an organoboron compound with an organohalide, offer different pathways that may provide higher yields or milder reaction conditions, though they involve more complex setups and reagents.
Q4: How can I effectively remove the acid catalyst and unreacted carboxylic acid during workup?
A4: The most common method is to wash the organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, making it soluble in the aqueous layer. Subsequent washes with water and brine will help remove any remaining inorganic impurities.
Troubleshooting Guides
Route 1: Fischer Esterification of 3-(3-bromophenyl)propanoic Acid
This is the most direct route to this compound.
Experimental Workflow
Troubleshooting common side reactions in the synthesis of brominated esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated esters. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Brominated Ester
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in the synthesis of brominated esters can stem from several factors, including incomplete reaction, competing side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the ester or brominating agent can lead to undesired side reactions. It is recommended to purify starting materials, for instance by distillation or recrystallization.
-
Optimize Reaction Temperature: The optimal temperature is highly dependent on the specific substrate and brominating agent. For many reactions, maintaining a low temperature (e.g., 0-5 °C) using an ice bath can minimize side reactions.[1] In other cases, such as the Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids (which are then esterified), heating may be necessary.[2][3]
-
Control Reagent Stoichiometry: An incorrect ratio of ester to brominating agent can result in either incomplete conversion or the formation of poly-brominated byproducts. Carefully control the stoichiometry, often using a slight excess of the brominating agent.
-
Ensure Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins and other undesired byproducts.[1] Using anhydrous solvents and reagents is crucial for minimizing these side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times.
Q2: I am observing the formation of multiple unexpected products in my reaction mixture. What are these and how can I avoid them?
The formation of multiple products is a common issue, often arising from the reaction conditions or the nature of the starting materials.
Common Side Products and Mitigation Strategies:
-
Poly-brominated Esters: Over-bromination can occur, leading to di- or tri-brominated products.
-
Solution: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent dropwise and slowly can also help prevent localized high concentrations that favor poly-bromination.
-
-
Polymeric Byproducts: Some substrates are prone to polymerization under the reaction conditions.[1]
-
Solution: This can be either radical- or acid-catalyzed. To prevent radical polymerization, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and consider adding a radical inhibitor.[1] For acid-catalyzed polymerization, which can be initiated by the HBr byproduct, the addition of a non-nucleophilic base like sodium carbonate can act as an acid scavenger.[1]
-
-
Rearrangement Products: Carbocation intermediates, if formed, can undergo rearrangement to more stable carbocations, leading to isomeric brominated esters.
-
Solution: Employing reaction conditions that avoid the formation of free carbocations, such as using N-bromosuccinimide (NBS) in the presence of a radical initiator for allylic or benzylic bromination, can prevent rearrangements.
-
Issue 2: Reaction Mixture Thickens or Solidifies
Q3: My reaction mixture has become thick and difficult to stir, or has solidified completely. What is happening and what should I do?
This phenomenon is a strong indicator of polymerization, where starting materials or products react to form long-chain polymers.[1]
Troubleshooting Polymerization:
// Radical Polymerization Solutions sol_radical1 [label="Control Temperature\n(0-5 °C)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_radical2 [label="Exclude Light\n(Wrap in foil)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_radical3 [label="Add Radical Inhibitor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Acid-Catalyzed Polymerization Solutions sol_acid1 [label="Use Acid Scavenger\n(e.g., Na2CO3)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_acid2 [label="Slow, Dropwise Addition\nof Bromine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cause; cause -> radical; cause -> acid_cat;
radical -> sol_radical1 [label="Mitigation"]; radical -> sol_radical2 [label="Mitigation"]; radical -> sol_radical3 [label="Mitigation"];
acid_cat -> sol_acid1 [label="Mitigation"]; acid_cat -> sol_acid2 [label="Mitigation"]; } }
Caption: Troubleshooting workflow for polymerization side reactions.
Frequently Asked Questions (FAQs)
Q4: What are the most common brominating agents for the synthesis of brominated esters, and what are their advantages and disadvantages?
| Brominating Agent | Advantages | Disadvantages |
| **Bromine (Br₂) ** | Readily available, inexpensive. | Highly corrosive and toxic, can lead to over-bromination.[4][5] |
| N-Bromosuccinimide (NBS) | Selective for allylic and benzylic bromination, easier to handle than Br₂. | More expensive than Br₂. |
| Hydrogen Bromide (HBr) | Can be used for the conversion of α-hydroxy esters to α-bromo esters.[4] | Corrosive gas, requires specialized handling. |
| Phosphorus Tribromide (PBr₃) | Used in the Hell-Volhard-Zelinskii reaction to form an acid bromide intermediate which is then esterified.[3] | Reacts violently with water. |
Q5: How can I purify my brominated ester product?
Purification is crucial to remove unreacted starting materials, catalysts, and byproducts. The appropriate method depends on the properties of the desired product and the impurities.
-
Extraction: A standard workup often involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like HBr.
-
Column Chromatography: This is a very common and effective method for separating the desired product from impurities with different polarities.[6]
-
Distillation: If the brominated ester is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure material.
Q6: I am performing an α-bromination of an ester and getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
Achieving mono-selectivity can be challenging. Here are some strategies:
-
Use a Bulky Base: Employing a non-nucleophilic, bulky base to generate the enolate can sterically hinder the approach of the brominating agent to the already brominated α-position.
-
Control Stoichiometry and Addition: Use of slightly more than one equivalent of the brominating agent and adding it slowly at a low temperature can favor mono-bromination.
-
Alternative Brominating Agents: Reagents like bromodimethylsulfonium bromide (BDMS) have been reported to be effective for the regioselective α-monobromination of β-keto esters and 1,3-diketones without the formation of dibrominated byproducts.[7]
Experimental Protocols
General Protocol for the α-Bromination of an Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the starting ester and an anhydrous solvent (e.g., diethyl ether, THF).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in the same anhydrous solvent is added dropwise to the stirred solution of the ester. The mixture is stirred at this temperature for a set time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Bromination: A solution of the brominating agent (e.g., bromine or NBS) in the anhydrous solvent is added dropwise to the enolate solution at -78 °C. The reaction is monitored by TLC.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography, distillation, or recrystallization.
Caption: Step-by-step experimental workflow for α-bromination.
Protocol for Hell-Volhard-Zelinskii Reaction followed by Esterification
This two-step procedure is used to synthesize α-bromo esters from carboxylic acids.
Step 1: α-Bromination of the Carboxylic Acid
-
A carboxylic acid is treated with a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3]
-
The reaction mixture is typically heated to drive the reaction to completion.
-
The intermediate α-bromo acyl bromide is formed.
Step 2: Esterification
-
The crude α-bromo acyl bromide is then reacted with an alcohol (e.g., methanol or ethanol) to form the corresponding α-bromo ester.[3]
-
This reaction is often carried out in the presence of a base to neutralize the HBr byproduct.
-
The final product is then purified using standard techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
Optimizing reaction conditions for Suzuki coupling of Methyl 3-(3-bromophenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on substrates like Methyl 3-(3-bromophenyl)propanoate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for optimizing the Suzuki coupling of an aryl bromide like this compound?
A1: A typical starting point involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. For an aryl bromide, a common set of initial conditions would be a Pd(0) or Pd(II) precatalyst, a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand, a carbonate or phosphate base, and a solvent mixture such as dioxane/water or toluene/water.[1][2][3]
Q2: How does the choice of palladium catalyst and ligand affect the reaction?
A2: The palladium catalyst and its coordinating ligand are critical for the reaction's success. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[1] Electron-rich and bulky ligands, such as trialkylphosphines or biarylphosphines (e.g., Buchwald ligands), often promote the oxidative addition step, which can be crucial for less reactive aryl bromides.[1][4] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives to phosphines.[4]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][5] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[4][6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[1][7]
Q4: My starting material contains an ester group. Are there any special considerations?
A4: Yes, the presence of a base-labile group like an ester requires careful selection of the base. Strong bases under harsh conditions can lead to saponification (hydrolysis) of the ester. To avoid this, milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be used.[6] Running the reaction at the lowest effective temperature can also help minimize this side reaction.
Q5: What are common side reactions, and how can they be minimized?
A5: Common side reactions include homocoupling of the boronic acid and protodeboronation.[1][7] Homocoupling, the coupling of two boronic acid molecules, can be promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize this.[7] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be caused by excess water or strong bases.[7] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium catalyst may not have been reduced to the active Pd(0) state, or it may have decomposed. | Ensure proper degassing to prevent oxidation. Consider using a pre-catalyst that is more easily activated. The appearance of black precipitate (palladium black) can indicate catalyst decomposition. |
| Inefficient Ligand: The chosen ligand may not be suitable for the specific substrate. | Screen different ligands. For aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can be more effective.[1][7] | |
| Inappropriate Base: The base may be too weak to facilitate transmetalation or too strong, leading to side reactions. | Try a stronger base like K₃PO₄ or Cs₂CO₃ if a weaker base like K₂CO₃ is ineffective. If ester hydrolysis is an issue, consider a milder base like KF.[6] | |
| Poor Solvent Solubility: Reagents may not be fully dissolved at the reaction temperature.[7] | Choose a solvent system where all components are soluble. Common choices include dioxane/water, THF/water, or toluene/water.[1] | |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[3][9] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1] | Thoroughly degas the solvent and reaction mixture before adding the catalyst and maintain an inert atmosphere.[7] |
| Protodeboronation: Excess water or overly basic conditions leading to the loss of the boronic acid group.[7] | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol boronate) instead of the boronic acid.[7][8] | |
| Ester Hydrolysis: The base is reacting with the methyl ester functional group. | Use a milder base such as KF or K₂CO₃.[6] Run the reaction at a lower temperature. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS and extend the reaction time if necessary. |
| Catalyst Deactivation: The catalyst may lose its activity over time, especially at high temperatures. | Consider a more stable catalyst/ligand system. Sometimes, adding a second portion of the catalyst can help drive the reaction to completion. |
Experimental Protocols
General Procedure for Suzuki Coupling Optimization
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[10] Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%) and the ligand (if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[3][9]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 3-(3-bromophenyl)propanoate
Welcome to the technical support center for the purification of Methyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly after synthesis via common methods such as Fischer esterification or Heck reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | 1. Incomplete Reaction: The synthesis did not proceed to completion, leaving a significant amount of starting material. 2. Product Loss During Work-up: The product was lost during aqueous extraction steps due to its moderate polarity. 3. Co-elution with Impurities: The product co-eluted with a major impurity during column chromatography, leading to the discarding of mixed fractions. 4. Product Decomposition: The compound is sensitive to the stationary phase (e.g., acidic silica gel) and degraded during chromatography. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. 2. Minimize the number of aqueous washes. Use brine to reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with a small amount of the organic solvent. 3. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent system may be required. 4. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Product Contaminated with Starting Material (3-(3-bromophenyl)propanoic acid) | 1. Incomplete Esterification: The Fischer esterification reaction did not go to completion. 2. Ineffective Work-up: The acidic starting material was not completely removed by the basic wash. | 1. Drive the equilibrium of the Fischer esterification towards the product by using an excess of methanol or by removing water as it is formed.[1][2] 2. Perform a thorough wash of the crude product with a saturated solution of sodium bicarbonate until no more gas evolution is observed. Check the pH of the aqueous layer to ensure it is basic. |
| Presence of High-Boiling Point Impurities | 1. Side-Reactions: Formation of by-products during synthesis, such as dimers from a Heck reaction. 2. Non-volatile Reagents: Contamination from catalysts or other high-boiling reagents used in the synthesis. | 1. Optimize the reaction conditions to minimize side-product formation. 2. Purify the crude product using column chromatography. A significant difference in polarity between the product and the impurity should allow for good separation. |
| Oily Product That Fails to Solidify | 1. Residual Solvent: Presence of residual solvent from the reaction or work-up. 2. Presence of Impurities: Impurities can disrupt the crystal lattice and prevent solidification. | 1. Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the product is thermally stable. 2. Purify the product by column chromatography to remove impurities. |
| Streaking or Tailing on TLC/Column Chromatography | 1. Acidic Impurities: Residual acidic starting material or catalyst can interact strongly with the silica gel. 2. Compound Overloading: Too much sample has been loaded onto the TLC plate or column. | 1. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid (if the compound is not acid-sensitive) or triethylamine (to neutralize the silica). 2. Load a smaller amount of the sample. For column chromatography, ensure proper loading technique (e.g., dry loading) for better band sharpness. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
The most common laboratory synthesis is the Fischer esterification of 3-(3-bromophenyl)propanoic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][2] The primary impurities to expect from this synthesis are:
-
Unreacted 3-(3-bromophenyl)propanoic acid: Due to the reversible nature of the Fischer esterification.
-
Residual Sulfuric Acid: The strong acid catalyst needs to be neutralized and removed.
-
Water: A byproduct of the reaction that should be removed during work-up.
Another potential synthetic route is the Heck reaction of 3-bromostyrene with methyl acrylate. Impurities from this route could include:
-
Palladium catalyst residues.
-
Ligands and bases used in the reaction.
-
Side products from undesired coupling reactions.
Q2: What is a good starting solvent system for the column chromatography purification of this compound?
A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Based on the polarity of similar compounds, a gradient elution is recommended.
| Solvent System | Initial Gradient (v/v) | Final Gradient (v/v) | Typical Rf of Product |
| Hexanes / Ethyl Acetate | 95 : 5 | 80 : 20 | 0.3 - 0.5 (in 90:10 Hexanes:EtOAc) |
| Cyclohexane / Ethyl Acetate | 95 : 5 | 80 : 20 | Similar to Hexanes/EtOAc |
| Dichloromethane / Hexanes | 10 : 90 | 50 : 50 | May offer different selectivity |
Q3: My product appears to be degrading on the silica gel column. What can I do?
Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the stationary phase. To mitigate this:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in the initial eluent and add 1-2% triethylamine. Stir for a few minutes before packing the column. This will neutralize the acidic sites on the silica.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina is less acidic than silica gel and may prevent degradation of sensitive compounds.
-
Minimize Contact Time: Run the column with a slightly more polar solvent system to elute the product faster, thereby reducing its residence time on the column.
Q4: How can I effectively remove the unreacted 3-(3-bromophenyl)propanoic acid before column chromatography?
An acidic work-up is crucial. After the reaction, the mixture should be diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution will react with the acidic carboxylic acid to form its sodium salt, which is soluble in the aqueous layer and can be separated. Repeat the washes until no more CO₂ evolution is observed.
Q5: Can I purify this compound by recrystallization?
Recrystallization may be a viable purification method if the crude product is relatively pure. This compound is a liquid at room temperature, so traditional recrystallization is not applicable. However, if solid impurities are present, they could potentially be removed by dissolving the crude oil in a minimal amount of a non-polar solvent and filtering off the undissolved solids. Purification of the liquid product itself would typically rely on distillation or chromatography.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate using a solvent system of 9:1 Hexanes:Ethyl Acetate. Visualize the spots under a UV lamp to determine the separation profile.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
2 column volumes of 98:2 Hexanes:Ethyl Acetate
-
5 column volumes of 95:5 Hexanes:Ethyl Acetate
-
5 column volumes of 90:10 Hexanes:Ethyl Acetate
-
Continue with 85:15 Hexanes:Ethyl Acetate until the product has fully eluted.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow diagram illustrating the purification process of this compound, including key troubleshooting checkpoints.
Caption: A logical relationship diagram for troubleshooting common issues in the purification of this compound.
References
Identifying and removing impurities from Methyl 3-(3-bromophenyl)propanoate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(3-bromophenyl)propanoate. Here, you will find detailed information on identifying and removing common impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent work-up procedures. The most likely impurities include:
-
Unreacted Starting Materials: 3-(3-Bromophenyl)propionic acid and methanol.
-
Solvent Residues: Traces of solvents used during the synthesis and purification, such as diethyl ether, ethyl acetate, or dichloromethane.
-
Over-brominated Species: Molecules with more than one bromine atom on the phenyl ring, if harsh bromination conditions were used to synthesize the precursor.
-
Positional Isomers: Isomers such as Methyl 2-(3-bromophenyl)propanoate or Methyl 4-(3-bromophenyl)propanoate, depending on the synthetic route.
-
Water: Residual moisture from the work-up steps.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. By spotting your sample on a silica gel TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. A single spot indicates a relatively pure sample, while multiple spots suggest the presence of impurities.
Q3: Which analytical techniques are best for quantifying the purity of this compound?
A3: For quantitative analysis, the following techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can provide precise quantification of the main product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to determine the structure of the main compound and identify impurities. The integration of proton signals in ¹H NMR can be used for quantitative analysis against a known internal standard.
Q4: My sample of this compound is a yellow oil, but the literature reports it as colorless. What could be the reason?
A4: A yellow tint in your product often indicates the presence of colored impurities, which could be polymeric byproducts or trace amounts of unreacted starting materials or reagents. Purification by column chromatography or distillation should yield a colorless product.
Troubleshooting Guides
Column Chromatography Purification
Issue: The separation of my compound from an impurity on the column is poor.
-
Possible Cause: The chosen solvent system (mobile phase) may not be optimal for separating the components.
-
Solution:
-
Optimize the Solvent System: Use TLC to test different solvent systems. A good starting point for non-polar compounds like this is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve a good separation of spots on the TLC plate (a difference in Rf values of at least 0.2 is ideal).
-
Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, then 85:15). This can help to first elute the non-polar impurities and then your product, followed by more polar impurities.
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The solvent system may be too non-polar to move your compound down the silica gel column.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, increase the proportion of ethyl acetate.
Issue: My purified product is still showing impurities by NMR.
-
Possible Cause: The fractions collected from the column may have been too large, leading to the mixing of your product with closely eluting impurities.
-
Solution:
-
Collect Smaller Fractions: This will give you a better resolution of the separated compounds.
-
Analyze Fractions by TLC: Before combining fractions, run a TLC of each fraction to ensure you are only combining the purest fractions containing your desired product.
-
Recrystallization Purification
Issue: My compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of your compound.
-
Solution:
-
Add More Solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Change the Solvent: Choose a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Issue: No crystals are forming upon cooling.
-
Possible Cause: The solution may not be saturated, or crystallization has not been initiated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the liquid. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate in a solvent system of 9:1 hexanes:ethyl acetate. Visualize the spots under a UV lamp to determine the Rf values of the product and impurities.
-
Column Packing:
-
Secure the column vertically.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the solvent to drain while tapping the column to ensure even packing. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the 9:1 hexanes:ethyl acetate solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Heptane
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude product in a minimal amount of hot heptane. If it dissolves, heptane may be a suitable single solvent. If it is too soluble, a mixed solvent system like heptane/ethyl acetate will be necessary.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed pair) until the solid just dissolves.
-
Crystallization: If using a mixed solvent, add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 85% | >98% | 80% | Unreacted 3-(3-bromophenyl)propionic acid, polar byproducts |
| Recrystallization | 90% | >97% | 75% | Insoluble impurities, some colored byproducts |
| Vacuum Distillation | 80% | >95% | 70% | High-boiling impurities, non-volatile residues |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method.
Stability issues of Methyl 3-(3-bromophenyl)propanoate under different conditions
Welcome to the technical support center for Methyl 3-(3-bromophenyl)propanoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It should be protected from direct sunlight and heat sources.[1] For laboratory quantities, storage in a refrigerator is recommended. The compound is a liquid at room temperature.[2]
Q2: What are the primary degradation pathways for this compound?
A2: As an ester with an aromatic ring, the two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-(3-bromophenyl)propanoic acid and methanol.[3][4]
-
Oxidation: The alkyl side-chain on the benzene ring can be susceptible to oxidative degradation, particularly at the benzylic position, though the propanoate chain lacks a benzylic hydrogen, making it more stable than a shorter chain. However, strong oxidizing agents can still lead to degradation.[5]
Q3: Is this compound sensitive to light?
A3: Aromatic compounds, especially those containing halogens like bromine, can be sensitive to light (photolabile).[6] Exposure to UV light can potentially lead to degradation.[7] Therefore, it is recommended to store the compound in amber vials or otherwise protected from light, especially when in solution.[1] Photostability testing is an integral part of forced degradation studies as per ICH guidelines.[8]
Q4: What are the known physical and chemical properties of this compound?
A4: A summary of key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 151583-29-8 | [9][10] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [10] |
| Molecular Weight | 243.10 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg | [9] |
| Density | 1.382 g/mL at 25 °C | |
| Flash Point | >110 °C | [2] |
Troubleshooting Guide
Q5: I am observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in a methanol/water solution. What could it be?
A5: The appearance of a new, more polar peak strongly suggests hydrolysis of the methyl ester. The product, 3-(3-bromophenyl)propanoic acid, is a carboxylic acid and is significantly more polar than the parent ester, causing it to elute earlier in a standard reverse-phase HPLC method. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on the glassware.[3][4]
Q6: My sample has developed a slight yellow color after being handled on the benchtop for several days. Is this a cause for concern?
A6: The development of a yellow color could indicate minor oxidative degradation or photolytic degradation. While potentially minor, it signifies that the compound is not completely stable under ambient light and atmospheric oxygen. It is recommended to quantify the impurity level and consider storing the material under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent further degradation.[1][12]
Q7: I am running a reaction under basic conditions (e.g., with NaOH or LiOH) and my starting material is being consumed, but I am not getting my desired product. What is happening?
A7: You are likely experiencing rapid hydrolysis of the ester, a reaction also known as saponification.[4] Esters are readily cleaved by strong bases like sodium hydroxide.[3] This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.[4] If the ester moiety is critical for your reaction, you must switch to non-alkaline conditions.
Experimental Protocols & Data
Forced degradation studies are essential for understanding a compound's stability profile and are mandated by regulatory bodies like the ICH.[8][13][14] Below are standardized protocols for stress testing this compound.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Summary of Forced Degradation Conditions
The table below summarizes typical stress conditions used in forced degradation studies, based on ICH guidelines.[8]
| Stress Condition | Reagent / Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | 3-(3-bromophenyl)propanoic acid, Methanol |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 - 8 hours | Sodium 3-(3-bromophenyl)propanoate, Methanol |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidized side-chain or aromatic ring products |
| Thermal | Solid State & Solution | 60 °C | 1 - 2 weeks | Minimal degradation expected; depends on purity |
| Photostability | ICH Option 2 Light Box | Ambient | NLT 1.2M lux-hrs & NLT 200 W-hrs/m² | Photolytic adducts or cleavage products |
Detailed Protocol: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Stress: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place the acid and control vials in a heating block or oven at 60°C. Keep the base-stress vial at room temperature due to the high reaction rate.[3]
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively (e.g., add 1 mL of 0.1 M NaOH to the acid sample).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Potential Degradation Pathways
The diagrams below illustrate the primary hydrolytic degradation pathway and a logical flow for troubleshooting unexpected sample instability.
Caption: Primary Hydrolytic Degradation Pathway.
Caption: Troubleshooting Logic for Unexpected Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 151583-29-8 [m.chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. nbinno.com [nbinno.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C10H11BrO2 | CID 20824079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ajpsonline.com [ajpsonline.com]
How to prevent degradation of Methyl 3-(3-bromophenyl)propanoate during storage
Welcome to the technical support center for Methyl 3-(3-bromophenyl)propanoate (CAS 151583-29-8). This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at room temperature in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][3]
Q2: What are the primary degradation pathways for this compound?
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of water, acids, or bases, which would yield 3-(3-bromophenyl)propanoic acid and methanol.[4][5]
-
Photodegradation: Aromatic bromides can undergo photodegradation upon exposure to light, particularly UV radiation, which can lead to the cleavage of the carbon-bromine bond.[6][7][8]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo thermal decomposition.[9][10][11]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected using various analytical techniques:
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main compound indicates degradation.[12][13][14]
-
Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry can help identify the molecular weights of degradation products, aiding in the elucidation of the degradation pathway.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect structural changes in the molecule. For instance, the disappearance of the methyl ester singlet in ¹H NMR could indicate hydrolysis.[12]
Q4: Is this compound sensitive to air or moisture?
A4: Yes, due to the presence of the methyl ester, the compound is sensitive to moisture, which can lead to hydrolysis.[4][5] While not highly sensitive to oxygen, prolonged exposure to air, which contains moisture, should be avoided. Storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice for long-term stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, solidification of liquid) | Photodegradation or thermal decomposition. | Store the compound in an amber vial to protect it from light.[1] Ensure storage temperature does not exceed the recommended room temperature. |
| Presence of new peaks in HPLC/GC analysis | Chemical degradation (e.g., hydrolysis, photodegradation). | 1. Confirm the identity of the new peaks using LC-MS or GC-MS. 2. If hydrolysis is suspected (presence of the corresponding carboxylic acid), ensure the compound is stored in a desiccated environment and handled with dry solvents and equipment. 3. If photodegradation is suspected, protect the compound from light at all times. |
| Decreased purity over time | Inadequate storage conditions. | Review storage procedures. Ensure the container is tightly sealed and stored in a cool, dry, dark place. For sensitive applications, consider storing under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the starting material. | Always check the purity of the compound by a suitable analytical method (e.g., NMR, HPLC) before use, especially if it has been stored for an extended period. |
Impact of Storage Conditions on Purity (Illustrative Data)
The following table provides illustrative data on the expected stability of this compound under different storage conditions over a 12-month period. Note: This data is hypothetical and intended to demonstrate the importance of proper storage.
| Storage Condition | Purity after 3 months | Purity after 6 months | Purity after 12 months | Primary Degradant Observed |
| Room Temp, Dark, Sealed, Desiccated | >99% | >99% | ~99% | Negligible |
| Room Temp, Ambient Light, Sealed | ~98% | ~97% | ~95% | Photodegradation Products |
| 4°C, Dark, Sealed, Desiccated | >99% | >99% | >99% | Negligible |
| Room Temp, Dark, Unsealed | ~97% | ~95% | ~92% | 3-(3-bromophenyl)propanoic acid (Hydrolysis) |
| 40°C, Dark, Sealed | ~96% | ~93% | ~88% | Thermal Degradation Products & Hydrolysis |
Experimental Protocol: Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound (high purity)
-
Amber glass vials with screw caps
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
-
Analytical balance
-
Environmental chambers/ovens set to desired temperatures
-
Desiccator
Methodology:
-
Sample Preparation:
-
Accurately weigh 5 mg of this compound into several amber glass vials.
-
Create sets of samples for each storage condition to be tested (e.g., Room Temperature/Dark, 40°C/Dark, Room Temperature/Light).
-
For each condition, prepare enough vials for analysis at each time point (e.g., 0, 1, 3, 6, 12 months).
-
Seal the vials tightly. For conditions testing the effect of humidity, some vials can be left unsealed within a controlled humidity chamber.
-
-
Storage:
-
Place the prepared vials in their respective storage conditions.
-
-
Time Point Analysis:
-
At each designated time point, retrieve one vial from each storage condition.
-
Dissolve the contents in a known volume of acetonitrile to achieve a concentration of approximately 1 mg/mL.
-
Analyze the sample by HPLC immediately.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Determine the purity of the sample at each time point by calculating the peak area percentage of the main peak relative to the total peak area.
-
Identify and quantify any significant degradation products.
-
Plot the purity as a function of time for each storage condition to determine the degradation rate.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. ijmr.net.in [ijmr.net.in]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Refining the workup procedure for Methyl 3-(3-bromophenyl)propanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of Methyl 3-(3-bromophenyl)propanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workup of this compound synthesis, primarily through Fischer esterification.
Issue 1: Low Product Yield
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in Fischer esterification are common and can stem from several factors. The primary reason is the reversible nature of the reaction.[1][2][3][4] To drive the equilibrium towards the product, consider the following strategies:
-
Use of Excess Reactant: Employ a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium to favor the formation of the ester.
-
Removal of Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1][5] Employing a Dean-Stark apparatus during the reaction to azeotropically remove water can significantly increase the yield. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.[6]
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient reflux temperature and for an adequate duration to reach equilibrium.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Inefficient Workup: Product loss can occur during the extraction and washing steps. Ensure complete extraction from the aqueous layer and minimize the number of transfers.
-
Issue 2: Presence of Unreacted Carboxylic Acid in the Final Product
-
Question: My purified product still shows contamination with the starting material, 3-(3-bromophenyl)propanoic acid. How can I effectively remove it?
-
Answer: The presence of unreacted carboxylic acid is a frequent issue. Here's how to address it:
-
Aqueous Base Wash: During the workup, a thorough wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is crucial.[5][6][7] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated from the organic layer containing the ester.
-
Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of the acid. Check the pH of the aqueous layer after the final wash to ensure it is basic.
-
Column Chromatography: If the acidic impurity persists, purification by column chromatography on silica gel is an effective method to separate the non-polar ester from the more polar carboxylic acid.
-
Issue 3: Difficulty in Removing the Acid Catalyst
-
Question: How can I be sure that all the sulfuric acid catalyst has been removed from my product?
-
Answer: The acid catalyst (e.g., sulfuric acid) must be completely removed to prevent product degradation over time.[6]
-
Neutralization and Washing: Similar to removing the unreacted carboxylic acid, washing the organic layer with a saturated solution of sodium bicarbonate will neutralize the acid catalyst.[6][8] This is followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and help break up any emulsions.
-
Water Wash: A final wash with deionized water can help remove any residual salts formed during the neutralization step.
-
Issue 4: Emulsion Formation During Extraction
-
Question: A stable emulsion has formed between the organic and aqueous layers during the workup, making separation difficult. What should I do?
-
Answer: Emulsion formation is a common problem in liquid-liquid extractions.[9] Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.[9]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[9][10]
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[10][12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the acid catalyst in the Fischer esterification?
-
Q2: Can I use a different acid catalyst besides sulfuric acid?
-
A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used as effective catalysts for Fischer esterification.[7]
-
-
Q3: How do I monitor the progress of the reaction?
-
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (THC). A spot of the reaction mixture is compared with spots of the starting carboxylic acid and a pure sample of the ester product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
-
-
Q4: What is the purpose of the brine wash?
-
A4: The brine wash helps to remove the majority of the dissolved water from the organic layer before the final drying step with a solid drying agent. It also helps to break emulsions by increasing the polarity of the aqueous phase.
-
-
Q5: What are the best practices for the final purification of this compound?
-
A5: After the aqueous workup and drying of the organic layer, the crude product can be purified by distillation under reduced pressure.[14] This is effective for removing any non-volatile impurities. If distillation is not sufficient, column chromatography on silica gel is a reliable alternative.
-
Data Presentation
Table 1: Hypothetical Comparison of Workup Procedures for this compound Synthesis
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate how different workup conditions can affect yield and purity. Actual results may vary.
| Workup Protocol | Washing Agent | Number of Washes | Drying Agent | Purification Method | Yield (%) | Purity (%) (by GC) |
| A | Saturated NaHCO₃ | 2 | Anhydrous Na₂SO₄ | Distillation | 75 | 95 |
| B | Saturated NaHCO₃ | 4 | Anhydrous MgSO₄ | Distillation | 82 | 98 |
| C | 10% Na₂CO₃ | 3 | Anhydrous Na₂SO₄ | Column Chromatography | 78 | >99 |
| D | Saturated NaHCO₃ then Brine | 2 + 1 | Anhydrous MgSO₄ | Distillation | 85 | 97 |
Experimental Protocols
Detailed Methodology for Fischer Esterification and Workup
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(3-bromophenyl)propanoic acid (1.0 eq), methanol (10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the initial reaction mixture).
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Mechanism of Fischer Esterification.
Caption: General Workup Workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Scaling up the synthesis of Methyl 3-(3-bromophenyl)propanoate for pilot studies
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl 3-(3-bromophenyl)propanoate for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] This method is cost-effective and utilizes readily available reagents, making it suitable for industrial applications.[2] The reaction is typically performed under reflux conditions.[3]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The primary challenge is the reversible nature of the Fischer esterification, which can lead to incomplete conversion and low yields.[4][5] On a larger scale, efficient removal of the water byproduct is crucial to drive the reaction to completion.[2] Other challenges include ensuring uniform heating and mixing, managing the safe handling of large quantities of flammable and corrosive materials, and developing effective purification strategies to remove impurities.[6][7]
Q3: What safety precautions are essential during a pilot-scale synthesis?
A3: At a pilot scale, it is crucial to conduct a thorough safety assessment. All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[8] Methanol is flammable and toxic, while concentrated sulfuric acid is extremely corrosive.[7] The reaction should be conducted in a well-ventilated area, and emergency equipment such as safety showers and fire extinguishers must be readily accessible.[8] When working with new substrates, even in established reactions, it is prudent to perform the reaction on a small scale first to identify any potential hazards before scaling up.[9]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid and the appearance of the product ester.[4] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion rate.
Experimental Protocols
Lab-Scale Synthesis of this compound
A representative lab-scale procedure for the synthesis of this compound is as follows:
-
To a solution of 3-(3-bromophenyl)propanoic acid in methanol (typically a large excess of methanol is used as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).[4]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purify the crude product by vacuum distillation or column chromatography.
Considerations for Pilot-Scale Synthesis
When scaling up to a pilot plant, the following modifications to the lab-scale protocol should be considered:
-
Water Removal: To drive the reaction to completion, a Dean-Stark apparatus can be used with an azeotropic solvent like toluene to continuously remove water as it is formed.[2]
-
Reagent Stoichiometry: Using a large excess of methanol can help to shift the equilibrium towards the product.[2]
-
Catalyst: While sulfuric acid is effective, solid acid catalysts or ion-exchange resins can be considered for easier removal at scale.
-
Purification: Fractional vacuum distillation is generally the most viable purification method at a pilot scale for liquid products. Recrystallization from a suitable solvent system can also be employed if the product is a solid at room temperature or to achieve higher purity.[12]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab-Scale | Pilot-Scale | Key Considerations for Scale-Up |
| Reactant Scale | 10-100 g | 1-10 kg | Ensure adequate heating and mixing for larger volumes. |
| Methanol | Large excess (solvent) | 5-10 equivalents | Balance driving the equilibrium with the cost and ease of removal. |
| Catalyst | Conc. H₂SO₄ (1-2 mol%) | Conc. H₂SO₄ or solid acid catalyst | Solid catalysts can simplify work-up. |
| Temperature | Reflux (approx. 65 °C) | Reflux | Monitor for hot spots and ensure even temperature distribution. |
| Reaction Time | 4-8 hours | 8-16 hours | Reaction times may be longer to ensure complete conversion. |
| Water Removal | None (driven by excess alcohol) | Dean-Stark trap with toluene | Essential for achieving high yields.[2] |
| Typical Yield | 70-85% | 80-95% | Improved water removal can lead to higher yields. |
Table 2: Typical Impurity Profile and Mitigation Strategies
| Impurity | Source | Mitigation Strategy |
| Unreacted 3-(3-bromophenyl)propanoic acid | Incomplete reaction. | Drive the reaction to completion by removing water or using a larger excess of methanol. Remove during work-up with a base wash. |
| Side-products from methanol | Dehydration of methanol to dimethyl ether at high temperatures. | Maintain careful temperature control. |
| Byproducts from the bromo-substituent | Potential for side reactions at elevated temperatures or with certain catalysts. | Screen for catalyst compatibility and maintain strict temperature control. |
| Residual Toluene | From azeotropic distillation. | Remove during vacuum distillation of the product. |
Visualization of Workflows and Pathways
Caption: Overall experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
Troubleshooting Guide
Q: My reaction seems to stall and I'm getting a low yield. What are the likely causes and how can I fix this?
A: A low yield is often due to the equilibrium of the Fischer esterification not being sufficiently shifted towards the products.[4]
-
Inadequate Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials.[2]
-
Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration to effectively promote the reaction.
-
Solution: Use a fresh, anhydrous acid catalyst. You can also consider slightly increasing the catalyst loading, but be mindful of potential side reactions.
-
-
Low Reaction Temperature or Insufficient Time: The reaction may be too slow to reach completion in the allotted time.
-
Solution: Ensure the reaction is maintained at a steady reflux. You can also try extending the reaction time and monitoring for completion by TLC or GC.
-
Q: After work-up, I have a difficult-to-separate emulsion. What should I do?
A: Emulsion formation can occur during the aqueous work-up, making phase separation difficult.[4]
-
Causes: This can be caused by the presence of unreacted starting materials or salts.
-
Solutions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Allow the mixture to stand for a longer period without agitation.
-
If the emulsion persists, filtering the mixture through a pad of celite or glass wool can sometimes be effective.
-
Q: The final product is not pure enough after distillation. What are the potential impurities and how can I remove them?
A: Impurities can include unreacted starting material, side-products, or residual solvent.
-
Unreacted 3-(3-bromophenyl)propanoic acid: If the initial acid wash during work-up was not sufficient, the starting material may co-distill with the product.
-
Solution: Ensure the organic layer is thoroughly washed with a sodium bicarbonate solution to remove all acidic impurities before distillation. A second distillation may be necessary.
-
-
High-boiling impurities: These may arise from side reactions.
-
Solution: Careful fractional vacuum distillation is key. Ensure the distillation apparatus is efficient and that you collect fractions at the correct boiling point and pressure. If distillation is ineffective, column chromatography on silica gel may be required for smaller scales, or a different purification strategy for larger scales.
-
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[12] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. smartlabs.co.za [smartlabs.co.za]
- 9. Detonation during Fischer esterification [jst.umn.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Reactivity Challenges with Methyl 3-(3-bromophenyl)propanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the poor reactivity of methyl 3-(3-bromophenyl)propanoate in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound sometimes exhibit poor reactivity in cross-coupling reactions?
A1: The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. In the case of this compound, the propanoate group at the meta position has a mild electron-withdrawing effect through induction, which should activate the C-Br bond towards oxidative addition, the rate-determining step in many cross-coupling reactions. However, other factors can contribute to poor reactivity:
-
Steric Hindrance: While the substituent is in the meta position, bulky ligands on the palladium catalyst combined with the substrate's structure can create steric congestion around the reaction center, slowing down the oxidative addition step.
-
Catalyst Deactivation: The ester functional group, although generally considered compatible with many cross-coupling conditions, can potentially interact with the palladium catalyst, leading to catalyst deactivation.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is crucial and needs to be carefully optimized for this specific substrate.
Q2: Which cross-coupling reactions are commonly challenging with this substrate?
A2: While this compound can be a versatile building block, researchers may encounter difficulties in achieving high yields and conversions in reactions such as:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound.
-
Heck Coupling: Vinylation of the aryl bromide with an alkene.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
This guide will provide specific troubleshooting advice for each of these reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired biaryl product when coupling this compound with a boronic acid or ester.
Workflow for Troubleshooting Low-Yield Suzuki Couplings
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Troubleshooting Steps & Recommendations:
| Issue | Recommendation | Rationale |
| Poor Catalyst Activity | Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are often effective for challenging aryl bromides.[1] | These ligands promote the oxidative addition step and stabilize the active Pd(0) species. |
| Ineffective Base | Use a stronger, non-nucleophilic base. | A stronger base can facilitate the transmetalation step, which can be rate-limiting.[2] |
| Solvent Mismatch | Aprotic polar solvents or a mixture of a nonpolar solvent with water can be effective. | The right solvent system can improve the solubility of reagents and influence the reaction rate.[2] |
| Boronic Acid Decomposition | Use the corresponding pinacol boronate ester or add a slight excess of the boronic acid. | Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Esters are generally more stable. |
Quantitative Data: Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~85-95 | [1] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | ~80-90 | [3] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | ~60-70 | General |
Heck Coupling
Problem: Inefficient coupling of this compound with an alkene, leading to low yields of the desired substituted alkene.
Workflow for Troubleshooting Heck Reactions
Caption: A logical workflow for troubleshooting low-yield Heck reactions.
Troubleshooting Steps & Recommendations:
| Issue | Recommendation | Rationale |
| Catalyst Deactivation | Consider using more robust catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, or phosphine-free systems.[4] | These catalysts often exhibit higher thermal stability and are less prone to deactivation. |
| Slow Reaction Rate | Increase the reaction temperature. Heck reactions often require higher temperatures, especially with less reactive aryl bromides.[4] | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. |
| Poor Base Performance | Screen a variety of organic and inorganic bases. | The choice of base can significantly impact the reaction rate and yield by influencing the regeneration of the active catalyst.[4] |
| Side Reactions | The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve yields in biphasic systems. | This can facilitate the transfer of reagents between phases and enhance the reaction rate. |
Quantitative Data: Heck Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | ~70-80 | General |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | NMP | 120 | 18 | ~65-75 | General |
| Pd(OAc)₂ (2) | Herrmann's Cat. (4) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >90 | [5] |
Buchwald-Hartwig Amination
Problem: Low conversion or yield in the C-N cross-coupling of this compound with a primary or secondary amine.
Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.
Troubleshooting Steps & Recommendations:
| Issue | Recommendation | Rationale |
| Inefficient Catalysis | Employ bulky, electron-rich biarylphosphine ligands. The choice of ligand is critical and often substrate-dependent.[6][7] | These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base Incompatibility | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is commonly used, but others like potassium phosphate (K₃PO₄) can also be effective. | The base is crucial for deprotonating the amine and facilitating the formation of the palladium-amido intermediate.[8] |
| Poor Solubility/Reaction Medium | Aprotic, non-polar to polar solvents are generally effective. | The solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| Amine Reactivity | For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. | Overcoming the activation barrier for less nucleophilic amines requires more energy input. |
Quantitative Data: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | ~85-95 | [6] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | ~80-90 | [3] |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | K₂CO₃ (2) | t-BuOH | 100 | 24 | ~75-85 | [7] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%). If using a solid ligand, add it at this stage.
-
Add the degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 18 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium black.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to a reaction vessel.
-
Add the degassed solvent (e.g., toluene).
-
Add the amine (1.1 equiv) and this compound (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting product by column chromatography.
Catalytic Cycle Diagrams
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle for Heck Coupling
Caption: The catalytic cycle of the Heck coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing the reactivity of Methyl 3-(3-bromophenyl)propanoate with its isomers
A Comparative Guide to the Reactivity of Methyl 3-(bromophenyl)propanoate Isomers
This guide provides a detailed comparison of the chemical reactivity of Methyl 3-(3-bromophenyl)propanoate and its ortho and para isomers. The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on the structural and electronic factors that influence the reactivity of the carbon-bromine (C-Br) bond, particularly in the context of cross-coupling reactions.
Introduction to Isomeric Reactivity
The reactivity of the three isomers—Methyl 3-(2-bromophenyl)propanoate (ortho), this compound (meta), and Methyl 3-(4-bromophenyl)propanoate (para)—is fundamentally dictated by the position of the bromine atom on the phenyl ring. This positioning governs the electronic environment of the C-Br bond and the steric accessibility of the reaction site. These differences become particularly evident in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.
The bromine atom exerts two opposing electronic influences: a deactivating inductive effect (-I) by withdrawing electron density through the sigma bond, and a weaker, activating resonance effect (+R) by donating lone-pair electron density into the pi system of the benzene ring.[1][2] The interplay of these effects, combined with steric hindrance, results in a distinct reactivity profile for each isomer.
Factors Influencing Reactivity
Electronic Effects
The electronic nature of the C-Br bond is a primary determinant of its reactivity in processes like the oxidative addition step of a cross-coupling cycle.[3]
-
Ortho and Para Isomers: In these positions, both the inductive (-I) and resonance (+R) effects are at play. The resonance effect partially counteracts the inductive withdrawal, leading to a slightly higher electron density at the para-position compared to the meta-position. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, they direct incoming electrophiles to the ortho and para positions.[4][5][6]
-
Meta Isomer: The meta position is primarily influenced by the electron-withdrawing inductive effect (-I), as the resonance donation of electrons does not extend to this position.[4] This results in a more electron-deficient C-Br bond compared to the para isomer.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.
-
Ortho Isomer: The propanoate side chain is in close proximity to the bromine atom. This steric bulk can significantly hinder the approach of a bulky transition metal catalyst to the C-Br bond, thereby slowing down the reaction rate.
-
Meta and Para Isomers: These isomers experience negligible steric hindrance from the side chain at the C-Br bond, allowing for easier access by reagents.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is an excellent model for comparing the reactivity of these isomers.[7][8] The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-Br bond.[3] The ease of this step is sensitive to both electronic and steric factors.
Based on the principles outlined above, a general reactivity trend can be predicted:
Para > Meta > Ortho
-
Methyl 3-(4-bromophenyl)propanoate (para): Typically the most reactive due to favorable electronic properties and a complete lack of steric hindrance at the reaction site.
-
This compound (meta): Exhibits intermediate reactivity. It is not sterically hindered, but its C-Br bond is rendered more electron-poor by the inductive effect, which can slightly decelerate oxidative addition compared to the para isomer.
-
Methyl 3-(2-bromophenyl)propanoate (ortho): Generally the least reactive. The significant steric hindrance from the adjacent side chain impedes the approach of the palladium catalyst, substantially lowering the reaction rate.
Data Presentation
The following table summarizes the physical properties and predicted reactivity for the three isomers. The reactivity is presented as a qualitative comparison based on established chemical principles.
| Compound | Isomer | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Predicted Relative Reactivity |
| Methyl 3-(2-bromophenyl)propanoate | Ortho | 66191-86-4 | 243.10 | ~1.38 (predicted) | Low |
| This compound | Meta | 151583-29-8 | 243.10 | 1.382 | Medium |
| Methyl 3-(4-bromophenyl)propanoate | Para | 75567-84-9 | 243.10 | ~1.38 (predicted) | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for comparing the reactivity of the isomers.
Materials:
-
Methyl 3-(bromophenyl)propanoate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃), 1.2 M aqueous solution (5.25 mL)
-
n-Propanol (10 mL)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the Methyl 3-(bromophenyl)propanoate isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and n-propanol (10 mL).[8]
-
To this solution, add the palladium(II) acetate catalyst.[8][13]
-
Add the aqueous sodium carbonate solution.[8]
-
Seal the flask with a septum and purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 97°C for n-propanol) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Characterize the final product using NMR and Mass Spectrometry.
For a comparative study, all three reactions (one for each isomer) should be run in parallel under identical conditions.
Visualization of Concepts and Processes
The following diagrams, generated using Graphviz, illustrate the key relationships and workflows discussed.
Caption: Factors influencing the reactivity of bromophenylpropanoate isomers.
Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. Yoneda Labs [yonedalabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. leah4sci.com [leah4sci.com]
- 7. youtube.com [youtube.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Methyl 3-(4-bromophenyl)propanoate | 75567-84-9 [sigmaaldrich.com]
- 12. This compound | C10H11BrO2 | CID 20824079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of Methyl 3-(3-bromophenyl)propanoate, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial for ensuring the quality, consistency, and regulatory compliance of drug substances and products. This document outlines proposed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), and compares their validation parameters based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Method Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for the proposed analytical methods for this compound. These criteria are based on established regulatory guidelines and are intended to demonstrate that a method is suitable for its intended purpose.
| Validation Parameter | HPLC-UV | GC-FID | qNMR | Acceptance Criteria |
| Specificity/Selectivity | High | High | Very High | No interference from blank, placebo, or related substances at the retention time/chemical shift of the analyte. |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | Correlation coefficient (r²) should be greater than 0.999 over the specified range. |
| Range (% of test conc.) | 80-120% | 80-120% | 80-120% | The range should cover 80-120% of the nominal concentration for assay. For impurities, it should range from the reporting threshold to 120% of the specification.[1][2] |
| Accuracy (% Recovery) | 98.0-102.0% | 98.0-102.0% | 99.0-101.0% | The mean recovery should be within 98.0% to 102.0% over the specified range.[2] |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | ≤ 0.5% | The Relative Standard Deviation (RSD) for a minimum of six determinations should be not more than 1.0%. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | ≤ 1.0% | The RSD for variations within the laboratory (different days, analysts, equipment) should not be more than 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | Signal-to-Noise ≥ 3:1 | Instrument Dependent | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | Signal-to-Noise ≥ 10:1 | Instrument Dependent | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Generally Robust | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound using HPLC, GC, and qNMR. These protocols are based on methods for structurally similar compounds and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound, offering a balance of speed and sensitivity.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for determining the purity of this compound, particularly for identifying volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent such as acetone or ethyl acetate to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte, making it a valuable tool for the accurate assay of pure substances and for the certification of reference materials.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid or another suitable certified reference material with a known purity.
-
Pulse Sequence: A standard 90° pulse sequence with a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or more to achieve an adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube for analysis.
Data Processing:
-
The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
References
Comparative analysis of different synthetic methods for Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic methodologies for a key building block.
Methyl 3-(3-bromophenyl)propanoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: Fischer Esterification and the Heck Reaction.
At a Glance: Comparison of Synthetic Methods
| Parameter | Fischer Esterification | Heck Reaction |
| Starting Materials | 3-(3-bromophenyl)propanoic acid, Methanol | 3-Bromoiodobenzene (or similar aryl halide), Methyl acrylate |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
| Typical Yield | Good to excellent (can exceed 90%)[1] | Good to excellent |
| Reaction Conditions | Reflux temperature (60-110 °C)[2] | Generally mild to moderate temperatures |
| Reaction Time | 1-10 hours[2] | Can be variable, sometimes requiring longer reaction times |
| Advantages | Simple procedure, readily available and inexpensive reagents, good atom economy. | High functional group tolerance, direct C-C bond formation. |
| Disadvantages | Reversible reaction requiring strategies to drive to completion (e.g., excess reagent, water removal).[3] | Cost of palladium catalyst and ligands, potential for phosphine ligand toxicity, may require inert atmosphere. |
Method 1: Fischer Esterification
The Fischer esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] This equilibrium-driven reaction is often pushed towards the product side by using an excess of the alcohol or by removing water as it is formed.[3]
Experimental Protocol
Materials:
-
3-(3-bromophenyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution.[1][4]
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ester.
Logical Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Method 2: Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of this compound, this would typically involve the coupling of a 3-brominated aryl halide with methyl acrylate. It is important to note that the direct Heck reaction of an aryl halide with methyl acrylate leads to the formation of a carbon-carbon double bond (methyl 3-(3-bromophenyl)acrylate). A subsequent reduction step would be necessary to obtain the desired saturated propanoate.
Experimental Protocol (Two-Step Sequence)
Step 1: Heck Coupling
Materials:
-
1-Bromo-3-iodobenzene or 1,3-dibromobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and the anhydrous solvent.
-
Stir the mixture until a homogeneous solution is formed.
-
Add the 3-brominated aryl halide, methyl acrylate, and triethylamine to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and filter to remove any palladium black.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 3-(3-bromophenyl)acrylate by column chromatography.
Step 2: Reduction of the Alkene
Materials:
-
Methyl 3-(3-bromophenyl)acrylate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve the methyl 3-(3-bromophenyl)acrylate in a suitable solvent in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification may be performed if necessary.
Comparative Analysis Workflow
Caption: A logical diagram comparing the synthetic pathways to this compound.
Conclusion and Recommendations
Both Fischer esterification and the Heck reaction (followed by reduction) are viable methods for the synthesis of this compound.
-
Fischer Esterification is a more direct, one-step process that is often preferred for its simplicity and the use of inexpensive reagents. It is a strong candidate for large-scale synthesis, provided that the equilibrium can be effectively shifted to the product side.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory. For routine and large-scale production, the Fischer esterification is likely the more economical and straightforward choice. For more complex synthetic strategies where the Heck reaction is a key C-C bond-forming step, the two-step sequence is a powerful alternative.
References
Comparative Biological Activity of Methyl 3-(3-bromophenyl)propanoate and Structurally Similar Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Methyl 3-(3-bromophenyl)propanoate and its structural analogs. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways to support further investigation and drug discovery efforts.
While specific biological activity data for this compound is not extensively available in the current literature, the broader class of arylpropanoic acid derivatives, to which it belongs, is well-known for a wide range of pharmacological effects. These activities primarily include anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. This guide will focus on the reported activities of structurally similar compounds, particularly those containing a bromophenyl moiety, to infer the potential biological profile of this compound.
Quantitative Data Summary
The following table summarizes the biological activities of various arylpropanoic acid derivatives, providing a comparative overview of their potency. The selection of compounds is based on structural similarity to this compound.
| Compound | Biological Activity | Assay | Result (IC50/ED50/MIC) |
| Ibuprofen | Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) Inhibition | IC50: 15 µM (COX-1), 35 µM (COX-2) |
| 3-(4-Bromophenyl)propanoic acid derivative | Anticancer | MTT Assay (MCF-7 cells) | IC50: 21.6 µM[1] |
| 3-(4-Bromophenyl)propanoic acid derivative | Anticancer | MTT Assay (PC-3 cells) | IC50: 24.3 µM[1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e) | Anticancer | NCI-60 Cell Line Screen (SNB-75 CNS cancer) | Growth Inhibition: 41.25% at 10 µM[2] |
| 1,3-bis(aryloxy)propan-2-amine derivative (CPD20) | Antibacterial | Broth Microdilution (S. pyogenes & S. aureus) | MIC: 2.5 µg/mL[3] |
| N-Mannich base of pyrrolidine-2,5-dione (Compound 24) | Anticonvulsant | Maximal Electroshock (MES) Test (mice, i.p.) | ED50: 16.37 mg/kg[4] |
| (R,S)-alpha-acetamido-N-benzyl-2-furanacetamide (2g) | Anticonvulsant | Maximal Electroshock (MES) Test (mice, i.p.) | ED50: 10.3 mg/kg[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
Procedure:
-
Purified ovine COX-1 or human recombinant COX-2 is reconstituted in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.
-
The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated by the addition of a stopping agent (e.g., stannous chloride).
-
The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures. This model is highly predictive of clinical efficacy for this seizure type.
Procedure:
-
The test compound is administered to a group of mice or rats, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
After a specific pre-treatment time to allow for drug absorption and distribution, a maximal electrical stimulus is delivered through corneal or auricular electrodes. The stimulus parameters are standardized (e.g., 50 mA, 60 Hz, 0.2 seconds in mice).
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Methyl 3-(3-bromophenyl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of reagents is paramount to the success of a reaction. Methyl 3-(3-bromophenyl)propanoate is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to introduce a 3-(methoxycarbonyl)propylphenyl group. However, a variety of alternative reagents and strategies can be employed to achieve similar or superior outcomes in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to using this compound as an electrophilic partner in cross-coupling reactions fall into two main categories:
-
Varying the Halogen/Leaving Group: Replacing the bromine atom with other halogens (iodine, chlorine) or a triflate group can significantly impact reactivity. The general reactivity order for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.
-
Reversing the Polarity (Umpolung): Instead of an electrophilic aryl halide, a nucleophilic organometallic reagent derived from a methyl 3-phenylpropanoate scaffold can be used. This involves preparing an organoboron (for Suzuki-Miyaura coupling), organozinc (for Negishi coupling), organotin (for Stille coupling), or Grignard reagent (for Kumada coupling) and reacting it with a suitable aryl halide or triflate.
This guide will delve into a comparative analysis of these approaches, focusing on the most prevalent palladium-catalyzed cross-coupling reactions.
Comparative Performance of Alternative Reagents
The choice of coupling partners in a cross-coupling reaction dramatically influences its efficiency. Below is a comparative overview of different strategies for the synthesis of 3-arylpropanoates.
Alternative Electrophiles to this compound
The reactivity of the leaving group on the aromatic ring is a critical factor. While aryl bromides offer a good balance of reactivity and stability, other halides and pseudohalides present viable alternatives.
| Leaving Group | General Reactivity | Advantages | Disadvantages |
| Iodide (-I) | Highest | More reactive, allowing for milder reaction conditions and lower catalyst loadings. | More expensive, less commercially available for complex structures. |
| Bromide (-Br) | Intermediate | Good balance of reactivity and stability, widely available. | May require higher temperatures or more active catalysts than iodides. |
| Triflate (-OTf) | Intermediate to Low | Reactivity can be comparable to bromides, useful for late-stage functionalization from phenols. | Can be prone to hydrolysis, may require specific ligand systems for optimal performance.[1][2] |
| Chloride (-Cl) | Lowest | Most cost-effective, vast commercial availability. | Least reactive, often requires specialized, bulky, and electron-rich phosphine ligands and more forcing conditions.[3] |
Alternative Nucleophilic Coupling Partners
By reversing the roles of the coupling partners, a functionalized methyl 3-phenylpropanoate can act as the nucleophile. This approach is particularly useful when the desired aryl partner is more readily available as a halide.
| Reaction Name | Organometallic Reagent | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Boronic acids can undergo protodeboronation; base is required. | |
| Negishi | Organozinc | High reactivity, excellent functional group tolerance.[4][5][6][7][8][9][10][11][12][13] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. | |
| Stille | Organotin | Tolerant of a wide range of functional groups, insensitive to moisture and air.[14][15][16][17][18] | Toxicity of organotin compounds and byproducts is a major drawback. | |
| Kumada | Grignard (Organomagnesium) | Highly reactive nucleophiles, readily prepared from aryl halides.[19][20][21][22][23][24][25][26][27] | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents. | |
| Buchwald-Hartwig | Amine/Alcohol/Thiol | Forms C-N, C-O, or C-S bonds. | Not a C-C bond formation, but an important alternative for heteroatom coupling.[3][28][29][30][31] |
Quantitative Data Comparison
The following tables provide representative data for various cross-coupling reactions. It is important to note that direct side-by-side comparisons in a single study are rare, and optimal conditions can vary significantly based on the specific substrates and ligands used.
Table 1: Suzuki-Miyaura Coupling - Comparison of Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 12 | 74[30] |
| 2 | 4-Chloroacetophenone | Phenyltrimethoxysilane | Pd(OAc)₂ / IPr·HCl | - | Dioxane/THF | 80 | 24 | 95 (GC) |
| 3 | 4-Iodoacetophenone | Phenylboronic acid | Pd-SCORPI | - | H₂O/Dioxane | RT | - | 91[32] |
Table 2: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 85-95 |
| Heck | Aryl Bromide | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, DMF, 100 °C | 70-90 |
| Sonogashira | Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, RT | 80-95[20] |
| Negishi | Aryl Bromide | Alkylzinc halide | Pd(OAc)₂ / CPhos | THF/Toluene, RT | 80-98[4][9] |
| Kumada | Aryl Bromide | Phenylmagnesium bromide | NiCl₂(dppp) | THF, RT | 75-90 |
| Buchwald-Hartwig | Aryl Bromide | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 100 °C | 80-98 |
| Stille | Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | THF, 60 °C | 75-95 |
Experimental Protocols
Below are detailed, representative protocols for key alternative cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Reaction: Coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Negishi Coupling of an Aryl Bromide with an Organozinc Reagent
Reaction: Coupling of an aryl bromide with an in situ generated organozinc reagent.
Materials:
-
Aryl iodide (for zinc reagent, 1.1 mmol)
-
Zinc dust (1.5 mmol)
-
1,2-Dibromoethane (0.1 mmol)
-
Anhydrous THF (5 mL)
-
Aryl bromide (1.0 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under argon, add zinc dust.
-
Heat the zinc dust under vacuum and cool to room temperature.
-
Add a small amount of 1,2-dibromoethane in THF to activate the zinc (effervescence should be observed).
-
Add a solution of the aryl iodide in THF dropwise and stir at room temperature until the starting material is consumed (monitored by GC-MS).
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under argon, add the aryl bromide, Pd₂(dba)₃, and SPhos.
-
Add anhydrous THF.
-
Add the freshly prepared organozinc reagent dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
Reaction: Coupling of an aryl bromide with a primary or secondary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, amine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial with a stir bar.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key cross-coupling reactions and a logical workflow for selecting an appropriate alternative to this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting an alternative synthetic strategy.
Conclusion
While this compound is a versatile and reliable reagent, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic routes. For increased reactivity, the corresponding iodide is an excellent choice, albeit at a higher cost. For cost-sensitive, large-scale syntheses, the chloride may be considered, provided a suitable catalytic system is employed.
Reversing the polarity of the synthons by using organometallic derivatives of methyl 3-phenylpropanoate opens up a vast array of possibilities, with the Suzuki-Miyaura and Negishi couplings offering the best balance of reactivity and functional group tolerance for many applications. The choice between these powerful methods will ultimately depend on the specific requirements of the synthesis, including substrate availability, functional group compatibility, cost, and toxicity considerations. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. chemistry.msu.edu [chemistry.msu.edu]
- 19. Kumada Coupling | NROChemistry [nrochemistry.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Kumada Coupling [organic-chemistry.org]
- 22. Kumada coupling - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. GT Digital Repository [repository.gatech.edu]
- 25. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 26. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 30. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 31. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 32. researchgate.net [researchgate.net]
Comparative Analysis of Methyl 3-(3-bromophenyl)propanoate and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3-(3-bromophenyl)propanoate against its structural isomer, Methyl 3-(4-bromophenyl)propanoate, and its non-halogenated parent compound, Methyl 3-phenylpropionate. The information is intended to support research and development activities by presenting key physicochemical data and standardized experimental protocols.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | This compound | Methyl 3-(4-bromophenyl)propanoate | Methyl 3-phenylpropionate |
| CAS Number | 151583-29-8[1][2] | 75567-84-9[3] | 103-25-3 |
| Molecular Formula | C₁₀H₁₁BrO₂[1][2] | C₁₀H₁₁BrO₂[3] | C₁₀H₁₂O₂ |
| Molecular Weight | 243.10 g/mol | 243.10 g/mol [3] | 164.20 g/mol |
| Physical Form | Liquid | Clear liquid | Colorless to pale yellow liquid |
| Density | 1.382 g/mL at 25 °C | 1.39 g/cm³ | 1.043 g/mL at 25 °C |
| Boiling Point | 287.3 ± 15.0 °C at 760 mmHg[1] | 287.26 °C at 760 mmHg | 91-92 °C at 4 mmHg |
| Refractive Index | n20/D 1.540 | - | n20/D 1.502 |
| Flash Point | 127.5 ± 20.4 °C[1] | 127.53 °C | 212 °F |
Experimental Data Comparison
While specific, verified experimental spectra for this compound were not available in the public databases searched, the following sections provide data for its close structural analogues. This information can be used to predict the expected spectral characteristics of the target compound.
Predicted Spectroscopic Data for this compound
Based on the analysis of its structural analogues, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), two methylene groups (triplets, ~2.6-3.0 ppm), and aromatic protons on the bromophenyl ring (multiplets, ~7.0-7.5 ppm).
-
¹³C NMR: Resonances for the methyl ester carbon (~52 ppm), methylene carbons (~30-35 ppm), aromatic carbons (~122-140 ppm), and the carbonyl carbon (~172 ppm).
-
IR Spectroscopy: Characteristic peaks for C=O stretching of the ester (~1735 cm⁻¹), C-O stretching (~1160-1250 cm⁻¹), aromatic C=C stretching (~1475, 1570 cm⁻¹), and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, characteristic of a bromine-containing compound. Common fragments would arise from the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the methylene groups.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound and similar compounds.
Synthesis of this compound
This two-step protocol is adapted from a patented procedure for the synthesis of the precursor acid, 3-(3-bromophenyl)propanoic acid, followed by a standard esterification method.[4]
Step 1: Synthesis of 3-(3-bromophenyl)propanoic acid [4]
-
Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer and thermometer, combine 60.6 g (0.189 mol) of 2-(3-bromobenzyl) dimethyl malonate and 73 mL of water.
-
Hydrolysis: While stirring and maintaining the temperature between 50-60 °C, slowly add 63.8 g of a 26% aqueous sodium hydroxide solution over 1 hour.
-
Reaction Completion: Maintain the reaction mixture at 50-60 °C for an additional 3.5 hours.
-
Decarboxylation: Cool the mixture to 30 °C and add 60 mL of 36% concentrated hydrochloric acid. Add 100 mL of dichloromethane, stir for 10 minutes, and then allow the layers to separate for 30 minutes.
-
Work-up: Separate the lower organic layer and remove the dichloromethane by distillation. Heat the residue to 150 °C and maintain for 1.5 hours.
-
Purification: Cool the mixture to 80 °C, add 50 mL of petroleum ether, and allow it to cool to room temperature. The product will precipitate. Filter the solid and dry to obtain 3-(3-bromophenyl)propanoic acid.
Step 2: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(3-bromophenyl)propanoic acid in an excess of methanol (e.g., 10 molar equivalents).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration of 50-100 mg may be required for a spectrum with a good signal-to-noise ratio.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Use tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-450 amu).
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the compared compounds.
Caption: Workflow for the synthesis of this compound.
Caption: Structural relationships between the target compound and its analogues.
References
A Comparative Guide to Catalytic Cross-Coupling Reactions of Methyl 3-(3-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various palladium-based catalysts for four common cross-coupling reactions involving methyl 3-(3-bromophenyl)propanoate: the Suzuki-Miyaura coupling, the Heck reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling. While direct comparative studies on this compound are limited, this guide leverages experimental data from structurally analogous aryl bromides to provide insights into catalyst performance.
Performance Comparison of Palladium Catalysts
The selection of a suitable catalyst system is crucial for optimizing yield, reaction time, and catalyst loading in cross-coupling reactions. The following table summarizes the performance of different palladium catalyst systems in reactions analogous to those with this compound.
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | Phenylboronic acid | KOH | Water | 100 | 1 | 94 | |
| Magnetic supported Pd(II)-N2O2 (1.0 mmol%) | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | DMA | 100 | 24 | >95 (conversion) | ||
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | ||
| Pd₂(dba)₃/P(t-Bu)₃ | Aryl bromides | Arylboronic acids | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | RT | - | High | ||
| Heck Reaction | Pd(OAc)₂ (1 mol%) / Ligand 1a-f (2 mol%) | 4-Bromoacetophenone | Styrene | K₂CO₃ | H₂O/DMF | 80 | 4 | 92 | |
| Buchwald-Hartwig | Pd(0)NHC Complexes | Aryl Chlorides | Various Amines | KOH | - | - | - | High | [1] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (0.05 eq) / CuI (0.025 eq) | Aryl Halide | Alkyne | Diisopropylamine | THF | RT | 3 | 89 | [2] |
Note: The data presented for the Suzuki-Miyaura reaction was obtained for 4-bromoacetophenone, a structurally similar aryl bromide. Direct comparison should be made with caution. RT = Room Temperature.
Experimental Protocols
Below are generalized experimental protocols for the four major cross-coupling reactions. Optimization of specific parameters such as catalyst loading, base, solvent, and temperature is often necessary for a given substrate combination.
Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed reaction of an aryl bromide with an alkene.[3]
Reaction Setup:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), the alkene (1.1-1.5 mmol), the base (e.g., triethylamine, 1.2 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable phosphine ligand.
-
Add a degassed solvent (e.g., DMF or acetonitrile).
-
Heat the mixture under an inert atmosphere at the desired temperature (typically 80-140 °C) until the reaction is complete.
Work-up and Purification:
-
Cool the reaction mixture and filter to remove any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed N-arylation of an amine with an aryl bromide.[4]
Reaction Setup:
-
To a reaction tube, add the palladium precatalyst, a suitable phosphine ligand, and the base (e.g., NaOt-Bu, 1.2 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon.
-
Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and rinse with the same solvent.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Sonogashira Coupling
This protocol describes a general procedure for the palladium/copper-catalyzed coupling of an aryl bromide with a terminal alkyne.[2]
Reaction Setup:
-
To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and the base (e.g., diisopropylamine, 2.0-7.0 eq).
-
Add the terminal alkyne (1.1-1.5 mmol).
-
Stir the reaction at room temperature or with gentle heating until completion.
Work-up and Purification:
-
Dilute the reaction mixture with an ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic comparison between Methyl 3-(3-bromophenyl)propanoate and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison between the target compound, Methyl 3-(3-bromophenyl)propanoate, and its key precursors, 3-(3-bromophenyl)propanoic acid and 3-bromocinnamic acid. The distinctive spectroscopic features of each compound are highlighted through tabulated data and detailed experimental protocols for their synthesis and characterization.
Spectroscopic Data Comparison
The successful synthesis of this compound from its precursors can be effectively monitored and confirmed by comparing the spectral data of the starting materials and the final product. The key transformations, namely the reduction of the alkene in 3-bromocinnamic acid and the esterification of the carboxylic acid, result in distinct changes in the Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
The IR spectra provide valuable information about the functional groups present in each molecule. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch from the ester are key indicators of a successful esterification. For the conversion of 3-bromocinnamic acid, the disappearance of the C=C alkene stretch is also a critical marker.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 3-bromocinnamic acid | ~3000 (broad), ~1700 (strong), ~1630 | O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=C (Alkene) |
| 3-(3-bromophenyl)propanoic acid | ~3000 (broad), ~1705 (strong) | O-H (Carboxylic Acid), C=O (Carboxylic Acid) |
| This compound | ~1735 (strong), ~1170 | C=O (Ester), C-O (Ester) |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy allows for the detailed analysis of the proton environments in each molecule. The chemical shifts and splitting patterns of the aliphatic protons are particularly informative in distinguishing the precursor acids from the final ester product. The appearance of a singlet corresponding to the methyl group of the ester is a definitive sign of product formation.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 3-bromocinnamic acid | ~12.5 (s, 1H), ~7.8-7.3 (m, 5H), ~6.5 (d, 1H) | -COOH, Ar-H, =CH- |
| 3-(3-bromophenyl)propanoic acid | ~11.0 (s, 1H), ~7.4-7.1 (m, 4H), ~2.9 (t, 2H), ~2.6 (t, 2H) | -COOH, Ar-H, -CH₂-CH₂-COOH |
| This compound | ~7.4-7.1 (m, 4H), ~3.65 (s, 3H), ~2.9 (t, 2H), ~2.6 (t, 2H) | Ar-H, -OCH₃, -CH₂-CH₂-COOCH₃ |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides insights into the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a key diagnostic peak, shifting slightly upon esterification. The presence of sp² carbons from the alkene in 3-bromocinnamic acid and their absence in the saturated product is another important distinguishing feature.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) | Assignment |
| 3-bromocinnamic acid | ~168, ~145, ~135-125, ~122, ~118 | C=O, Ar-C, Ar-C-Br, =CH, =CH |
| 3-(3-bromophenyl)propanoic acid | ~178, ~142, ~132-126, ~122, ~35, ~30 | C=O, Ar-C, Ar-C-Br, -CH₂-, -CH₂- |
| This compound | ~173, ~142, ~132-126, ~122, ~52, ~35, ~30 | C=O, Ar-C, Ar-C-Br, -OCH₃, -CH₂-, -CH₂- |
Synthetic Pathways
The synthesis of this compound can be achieved from two primary precursors: 3-bromocinnamic acid or 3-(3-bromophenyl)propanoic acid. The choice of starting material dictates the necessary chemical transformations.
Caption: Synthetic routes to this compound.
Experimental Protocols
Synthesis of this compound from 3-(3-bromophenyl)propanoic acid (Fischer Esterification)
This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 3-(3-bromophenyl)propanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis of this compound from 3-bromocinnamic acid
This two-step protocol involves the reduction of the double bond in 3-bromocinnamic acid followed by esterification.
Step 1: Reduction of 3-bromocinnamic acid to 3-(3-bromophenyl)propanoic acid
-
Reaction Setup: Dissolve 3-bromocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Remove the solvent under reduced pressure to yield crude 3-(3-bromophenyl)propanoic acid, which can be used in the next step without further purification.
Step 2: Esterification of 3-(3-bromophenyl)propanoic acid
Follow the Fischer Esterification protocol described in the previous section using the crude 3-(3-bromophenyl)propanoic acid obtained from the reduction step.
Spectroscopic Analysis
-
IR Spectroscopy: Spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
This guide serves as a valuable resource for researchers by providing a clear spectroscopic roadmap for the synthesis and characterization of this compound, a potentially important intermediate in drug discovery and development. The detailed protocols and comparative data facilitate the efficient and accurate execution and monitoring of these chemical transformations.
Benchmarking Methyl 3-(3-bromophenyl)propanoate: A Comparative Guide to its Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of Methyl 3-(3-bromophenyl)propanoate against established standards. It further outlines detailed experimental protocols for the evaluation of its purity and potential biological activity, offering a foundational resource for its application in research and drug development.
Physicochemical Properties: A Comparative Analysis
The fundamental characteristics of a compound are critical to its handling, formulation, and biological activity. Below is a comparison of this compound with its parent compound, 3-Phenylpropanoic acid, and the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Property | This compound | 3-Phenylpropanoic Acid | Ibuprofen |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₉H₁₀O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 243.10 g/mol | 150.17 g/mol | 206.29 g/mol |
| CAS Number | 151583-29-8 | 501-52-0 | 15687-27-1 |
| Boiling Point | 287.3±15.0 °C | 280 °C | 157 °C at 4 mmHg |
| Melting Point | Not available | 45-48 °C | 75-78 °C[1] |
| Density | 1.382 g/mL at 25 °C | 1.071 g/cm³ at 25 °C[2] | 1.03 g/cm³ |
| Solubility | Insoluble in water | Slightly soluble in water | Practically insoluble in water[1][3] |
| Refractive Index | 1.540 | 1.528 | 1.550 |
Experimental Protocols for Property Determination
Accurate and reproducible experimental data are the cornerstone of scientific research. This section details the methodologies for determining the purity and potential biological effects of this compound.
Purity and Structural Elucidation
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile.
-
Inject a known volume of the sample onto the column.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, integration of proton signals, and carbon signals are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.
Biological Activity Screening
1. MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Objective: To evaluate the cytotoxic effects of this compound on a selected cell line.
-
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
Caption: Workflow for MTT Cytotoxicity Assay.
Phenylpropanoids are known to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways. The following diagram illustrates a generalized inflammatory signaling pathway that could be a target for investigation.
Caption: Hypothesized Modulation of the NF-κB Signaling Pathway.
Discussion and Future Directions
The data presented provide a solid foundation for the further investigation of this compound. Its structural similarity to other biologically active phenylpropanoids, such as 3-phenylpropanoic acid which has demonstrated antimicrobial and antifungal properties[4], suggests that it may possess similar activities. The presence of a bromine atom could potentially enhance its biological effects.
Future research should focus on a comprehensive screening of its biological activities, including antimicrobial, antioxidant, and anti-inflammatory assays. The detailed protocols provided in this guide can serve as a starting point for these investigations. Elucidating the specific signaling pathways through which this compound may act will be crucial in understanding its mechanism of action and potential therapeutic applications.
References
Isomeric Purity of Methyl 3-(3-bromophenyl)propanoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of intermediates like Methyl 3-(3-bromophenyl)propanoate is critical for the synthesis of well-defined and safe active pharmaceutical ingredients. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of this compound, focusing on the detection and quantification of its common constitutional and positional isomers.
The primary isomeric impurities of concern during the synthesis of this compound are its positional isomers, Methyl 3-(2-bromophenyl)propanoate and Methyl 3-(4-bromophenyl)propanoate, arising from non-selective bromination of the aromatic ring. Additionally, the constitutional isomer, Methyl 2-(3-bromophenyl)propanoate, can be formed depending on the synthetic route.
This guide presents a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of these isomers, supported by representative experimental data from analogous compounds found in the literature. Detailed experimental protocols are provided to assist in method development and implementation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Both GC-MS and HPLC offer robust platforms for the separation and quantification of brominated phenylpropanoate isomers.
Table 1: Comparison of GC-MS and HPLC for Isomeric Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. |
| Selectivity | High selectivity based on both chromatographic retention time and mass fragmentation patterns. | Good selectivity, primarily based on chromatographic retention. Co-elution can be a challenge for closely related isomers. |
| Sensitivity | Generally high, with Limits of Detection (LOD) often in the low ppm range. | Sensitivity is dependent on the chromophore and detector. Can be comparable to GC-MS for UV-active compounds. |
| Sample Derivatization | Not typically required for these analytes. | Not typically required for these analytes as the aromatic ring provides UV absorbance. |
| Instrumentation | Widely available in analytical laboratories. | Widely available in analytical laboratories. |
| Throughput | Moderate, with typical run times of 20-40 minutes. | Can be higher than GC-MS with the use of modern UHPLC systems. |
Quantitative Data Summary
Table 2: Representative Gas Chromatography Data for Isomeric Purity
| Isomer Pair | Analytical Method | Purity of Major Isomer | Percentage of Minor Isomer | Reference |
| 2-(4-bromophenyl)-2-methylpropanoic acid / 2-(3-bromophenyl)-2-methylpropanoic acid | Gas Chromatography (GC) | 98.8% | 1.18% | [1] |
| 2-(4-bromophenyl)-2-methylpropanoic acid / 2-(3-bromophenyl)-2-methylpropanoic acid | Gas Chromatography (GC) | 99.2% | 0.79% | [2] |
| 2-(4-bromophenyl)-2-methylpropanoic acid / 2-(3-bromophenyl)-2-methylpropanoic acid | Gas Chromatography (GC) | 94.4% | 5.5% | [3] |
These data highlight the capability of gas chromatography to resolve and quantify closely related positional isomers of brominated phenylalkanoic acids, suggesting similar efficacy for the isomers of this compound.
Experimental Protocols
The following are detailed, representative protocols for the analysis of isomeric purity of this compound using GC-MS and HPLC. These should serve as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the separation and quantification of Methyl 3-(2-bromophenyl)propanoate, this compound, and Methyl 3-(4-bromophenyl)propanoate, as well as Methyl 2-(3-bromophenyl)propanoate.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of the individual isomers (if available) in the same solvent at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
3. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times and mass spectra.
-
Quantify the amount of each isomer by integrating the peak area of a characteristic ion and comparing it to the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the separation and quantification of the positional isomers of Methyl 3-(bromophenyl)propanoate.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of the individual isomers (if available) in the mobile phase at concentrations ranging from 1 µg/mL to 200 µg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or a phenyl-hexyl column for enhanced aromatic selectivity.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance for the analytes.
3. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Quantify the amount of each isomer by integrating the peak area and comparing it to the calibration curve.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the analysis of isomeric purity, from sample reception to final reporting.
Caption: Workflow for the isomeric purity analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV are powerful and suitable techniques for the isomeric purity analysis of this compound. GC-MS offers superior specificity due to the additional dimension of mass spectral data, which is particularly useful for unambiguous peak identification in complex matrices. HPLC-UV provides a robust and high-throughput alternative, especially when reference standards for all isomers are available. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and workflow diagrams offer a solid foundation for developing and implementing reliable methods for ensuring the quality and purity of this important synthetic intermediate.
References
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of Methyl 3-(3-bromophenyl)propanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl 3-(3-bromophenyl)propanoate, a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its safe disposal.
When handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety and Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. It is classified as hazardous waste due to its halogenated nature.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step. Halogenated organic compounds must not be mixed with non-halogenated chemical waste.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]
-
Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and may be prohibited by waste disposal facilities. Non-halogenated solvents mixed with any quantity of a halogenated liquid must be treated as halogenated waste.[2]
Step 2: Waste Collection
Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials, in the designated container.
-
Container Requirements: Use a chemically compatible container with a secure, tight-fitting lid.[2][3] The container must be in good condition to prevent leaks or spills.[2]
-
Filling Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" or "Halogenated Organic Waste."[1][2] Ensure the label is applied at the time the first drop of waste is added.[2]
Step 3: Storage of Waste
Temporarily store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
-
Incompatible Materials: Store separately from alkalis, reducing agents, and combustible materials.[1] Brominated compounds can react violently with easily oxidized substances.[1]
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.
-
Disposal Method: The likely disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[5][6]
-
Regulations: Landfilling of liquid halogenated organic compounds is often prohibited.[7]
Spill Cleanup
In the event of a spill, absorb the material with an inert absorbent such as dry sand or earth.[5] Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into the designated "Halogenated Organic Waste" container for disposal.[1][3]
Key Disposal Information Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [1][8] |
| Primary Disposal Method | Incineration by a licensed facility | [5][6] |
| Waste Container | Chemically compatible, tightly sealed, properly labeled | [2][3] |
| Container Fill Limit | < 90% capacity | [4] |
| Segregation | Separate from non-halogenated waste | [1][2] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat | [1][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ethz.ch [ethz.ch]
- 5. tcichemicals.com [tcichemicals.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. TITLE 35: ENVIRONMENTAL PROTECTION [pcb.illinois.gov]
- 8. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling Methyl 3-(3-bromophenyl)propanoate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 3-(3-bromophenyl)propanoate. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
Hazard Summary: this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Due to these hazards, meticulous handling and the use of appropriate personal protective equipment are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect against splashes.[4] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high splash risk.[4] |
| Hand Protection | Nitrile Gloves | Nitrile gloves are required for handling this chemical and must be worn when cleaning up spills.[5] For prolonged contact or when handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect against skin contact.[7] |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5] |
Operational Plan: Weighing and Dissolving the Compound
This protocol outlines a standard procedure for safely weighing and dissolving this compound in a laboratory setting.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate glassware (e.g., beaker, flask)
-
Selected solvent
-
Magnetic stir bar and stir plate (optional)
-
Wash bottle with solvent
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the fume hood by laying down absorbent bench paper.
-
Assemble all necessary equipment and materials.
-
-
Weighing:
-
Place a clean, empty weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing boat using a clean spatula.
-
Record the exact weight.
-
Securely close the storage container immediately after use.
-
-
Dissolving:
-
Place the appropriate glassware containing the selected solvent inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Use a wash bottle to rinse any residual compound from the weighing boat into the glassware.
-
If necessary, add a magnetic stir bar and place the glassware on a stir plate to facilitate dissolution.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated solid halogenated waste container.
-
Clean the work area within the fume hood.
-
Properly remove and dispose of gloves, then wash hands thoroughly with soap and water.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Halogenated Organic Liquid Waste: All solutions containing this compound and other halogenated solvents must be collected in a designated, clearly labeled, and sealed waste container.[5] Do not mix with non-halogenated waste.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and absorbent paper, must be placed in a separate, labeled container for solid halogenated waste.[8]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collect all waste in appropriately labeled containers.
-
Ensure containers are tightly sealed to prevent leaks or vapor release.[8]
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Spill and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: If the spill is flammable, remove all ignition sources.[9] Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows.[10]
-
Absorb and Neutralize: Cover the spill with the absorbent material, working from the outside in.[11] For small spills, treatment with sodium thiosulfate before absorption can be considered.[8]
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated rinse water for disposal as hazardous waste.
-
Report: Report the spill to your supervisor or institutional safety officer.
Caption: Workflow for handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H11BrO2 | CID 20824079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
